L-Idose-13C-1 is a carbon-13 isotopically labeled form of the rare monosaccharide L-idose. The table below summarizes its core chemical information.
| Property | Description |
|---|---|
| Molecular Formula | C₆H₁₂O₆ [1] |
| Molecular Weight | 181.15 g/mol [2] [1] [3] |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3¹³C)hexanal [1] |
| CAS Number (unlabeled) | 5934-56-5 [2] |
| Key Feature | Carbon-13 label at the C-1 position [1] [3] |
L-Idose serves as a superior model substrate for aldose reductase (AR), the rate-limiting enzyme in the polyol pathway implicated in diabetic complications [4].
The following diagram illustrates the role of L-Idose in the aldose reductase study context.
L-Idose is used to study the key enzyme in the diabetic complication pathway.
Elucidating the structure of a labeled compound like this compound typically involves a multi-technique approach. The workflow below is a generalized protocol for carbohydrate analysis. Note that specific spectral data for this compound was not available in the search results.
Proposed analytical steps for confirming the structure of a labeled compound.
Aldose reductase (AR or AKR1B1) is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is strongly linked to the development of diabetic complications. For decades, its primary substrate, D-glucose, has been problematic for in vitro kinetic studies due to its very low concentration of the free aldehyde form (the form recognized by the enzyme), which necessitates using high, non-physiological enzyme or substrate concentrations [1].
L-idose, the C-5 epimer of D-glucose, was proposed as an alternative substrate because it is structurally very similar to glucose but exists in solution with a ~60-80 times higher concentration of the free aldehyde form [1] [2]. This property makes it a superior substrate for accurate and efficient kinetic characterization and inhibition studies of AR.
The table below summarizes key kinetic parameters that highlight the advantages of L-idose over D-glucose and other common substrates.
Table 1: Kinetic Parameters of Various Aldose Reductase Substrates
| Substrate | KM (mM) | kcat (min⁻¹) | kcat/KM (min⁻¹·µM⁻¹) | Relative Aldehyde Form Concentration | Key Characteristics |
|---|---|---|---|---|---|
| D-Glucose | 35 - 212 [1] | ~0.15 [3] | ~9.1 x 10² [3] | 0.0012% [1] | Physiological substrate, poor for kinetics |
| L-Idose | Significantly lower than D-glucose [2] | Essentially identical to D-glucose [2] | Not Reported | ~0.1% [1] | Ideal glucose mimic for kinetic studies |
| Glyceraldehyde (GAL) | Not Reported | Not Reported | Not Reported | N/A | Common model substrate, but structurally dissimilar to glucose [1] |
| 4-HNE (HNE) | ~0.022 [4] | ~102 [3] | ~4.6 [3] | N/A | Toxic lipid aldehyde, part of detoxification role |
The following is a standard spectrophotometric protocol for measuring AR activity using L-idose, adapted from the cited research.
Protocol: Measuring Aldose Reductase Activity with L-idose
A significant application of L-idose is in the identification of Aldose Reductase Differential Inhibitors (ARDIs). The goal is to find compounds that inhibit the reduction of glucose (and its mimic L-idose) in the polyol pathway, without affecting AR's beneficial detoxification of harmful aldehydes like HNE [7] [4].
Research has shown that some inhibitors, such as Epigallocatechin gallate (EGCG) and certain Pyrazolo[1,5-a]pyrimidine derivatives, exhibit different inhibition mechanisms and potencies depending on whether L-idose or HNE is used as the substrate [6] [7] [8]. This "differential inhibition" is a promising strategy for developing safer therapeutics against diabetic complications.
To better understand the physiological context and the specific role of L-idose in research, please refer to the following diagrams.
The dual role of Aldose Reductase in disease and the application of L-idose in research.
Experimental workflow for identifying differential AR inhibitors using L-idose.
L-Idose and D-glucose represent a fascinating pair of stereoisomeric aldohexoses with markedly different biological behaviors despite their similar chemical formulas. For pharmaceutical and basic research applications, understanding the nuanced differences between these monosaccharides is critical for leveraging their unique properties. D-Glucose exists abundantly in nature and serves as a fundamental energy source in biological systems, whereas L-Idose is classified as a rare sugar with limited natural occurrence but growing interest for its potential therapeutic applications. The key distinction between these hexoses lies in their stereochemical configuration at carbon atom 5, which profoundly influences their three-dimensional structure, chemical reactivity, and biological recognition.
The significance of L-Idose in biomedical research has increased substantially in recent years, with investigations revealing its potential as an alternative substrate for enzyme kinetics studies, particularly with aldose reductase, and its promising anti-proliferative properties against certain cancer cell lines. This technical guide provides an in-depth comparison of L-Idose and D-glucose, focusing on structural characteristics, experimental applications, synthetic methodologies, and therapeutic potential for researchers and drug development professionals. The comprehensive analysis presented herein aims to facilitate informed decisions regarding the selection and application of these monosaccharides in biomedical research and pharmaceutical development.
Configuration and Chirality: L-Idose and D-glucose are C-5 epimers, meaning they differ only in their stereochemical configuration at the fifth carbon atom. While both share the identical chemical formula C₆H₁₂O₆, this seemingly minor structural variation results in significantly different three-dimensional arrangements and biological properties. In the Fischer projection, D-glucose has the hydroxyl group at the highest-numbered chiral center (C5) positioned on the right, whereas L-Idose has its C5 hydroxyl on the left, placing it in the L-family of sugars [1]. This chiral relationship makes them diastereomers, not enantiomers, as they are not mirror images of each other.
Ring Conformation and Stability: In aqueous solution, both sugars exist predominantly in cyclic pyranose forms, but with markedly different conformational preferences. D-Glucose adopts the stable ⁴C₁ chair conformation where all bulky substituents occupy equatorial positions, minimizing steric strain. In contrast, L-Idose experiences significant 1,3-diaxial interactions between hydroxyl groups in either possible chair conformation, making both forms relatively unstable [2]. This steric strain results in L-Idose existing as a complex equilibrium mixture of various forms in solution, with a significantly higher proportion of the free aldehyde form available for chemical reactions compared to D-glucose.
Table 1: Comparative Structural Properties of L-Idose and D-Glucose
| Structural Characteristic | L-Idose | D-Glucose |
|---|---|---|
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Classification | Aldohexose, rare sugar | Aldohexose, abundant sugar |
| C-5 Configuration | L-configuration | D-configuration |
| Preferred Ring Form | Multiple conformations | ⁴C₁ chair |
| Steric Strain | Significant 1,3-diaxial interactions | Minimal steric strain |
| Free Aldehyde Percentage | 78.6-96.9 × 10⁻³% [3] | 1.18-1.38 × 10⁻³% [3] |
| Relative Aldehyde Availability | ~60-80 times higher than glucose [3] | Reference value |
The conformational instability of L-Idose has profound implications for its physicochemical behavior and biological interactions. The higher proportion of free aldehyde form in L-Idose solutions (approximately 60-80 times greater than in D-glucose solutions) makes it significantly more reactive as a substrate for enzymes that recognize the open-chain form of sugars [3]. This property is particularly valuable in enzyme kinetics studies where the low free aldehyde concentration of D-glucose necessitates either high enzyme concentrations or extremely high substrate concentrations to achieve measurable reaction rates. Additionally, the axial hydroxyl groups in L-Idose create a distinct molecular topography that affects its recognition by biological systems, including enzymes, transporters, and receptors.
The structural flexibility of L-Idose also contributes to its unique biochemical properties. While D-glucose maintains a relatively rigid pyranose ring structure, L-Idose exhibits greater conformational dynamics, sampling multiple chair and skew-boat conformations in solution [4]. This flexibility may enhance its ability to interact with promiscuous binding sites or enzymes capable of accommodating multiple substrate conformations. However, this same property complicates the structural characterization of L-Idose and its derivatives, requiring sophisticated analytical techniques to properly describe its conformational landscape.
Aldose reductase (AR) is a rate-limiting enzyme in the polyol pathway and has been implicated in the development of diabetic complications [3]. While D-glucose is considered an important physiological substrate for AR, its low free aldehyde concentration and consequently poor kinetic properties (high Kₘ, typically 35-212 mM) make it challenging for in vitro studies [3]. L-Idose presents a superior alternative substrate for AR kinetic characterization and inhibition studies due to its structural similarity to D-glucose coupled with its significantly higher free aldehyde availability.
Table 2: Comparative Kinetic Parameters of Aldose Reductase with Different Substrates
| Substrate | Kₘ (mM) | kcat | Catalytic Efficiency | Experimental Advantages |
|---|---|---|---|---|
| D-Glucose | 35-212 [3] | Reference value | Low | Physiological relevance but poor kinetics |
| L-Idose | Significantly lower than glucose [3] | Similar to glucose [3] | Higher than glucose | Higher free aldehyde form, lower Kₘ |
| Glyceraldehyde | Not specified | Not specified | Not specified | Commonly used but structurally different from glucose |
Research demonstrates that AR exhibits similar kcat values for both L-Idose and D-glucose, indicating comparable catalytic rates once the enzyme-substrate complex is formed [3] [5]. However, the significantly lower Kₘ observed for L-Idose reflects its stronger binding affinity or more efficient recognition by the enzyme's active site, attributable to its higher free aldehyde concentration. This kinetic profile makes L-Idose particularly valuable for inhibition studies, where the use of D-glucose as a substrate often requires high enzyme concentrations or non-physiological sugar concentrations that may compromise results.
Enzyme Preparation and Assay Conditions: For kinetic characterization of aldose reductase using L-Idose, researchers typically employ purified recombinant human enzyme or tissue-derived AR (e.g., from bovine lens) [3]. The standard assay mixture includes 50-100 mM sodium phosphate buffer (pH 6.2-7.0), 0.1-0.2 mM NADPH, and varying concentrations of L-Idose (typically 0.1-10 mM). The reaction is initiated by adding the enzyme, and NADPH consumption is monitored continuously at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) using a spectrophotometer. Maintaining strict temperature control (25-37°C) is essential for reproducible results. The higher free aldehyde availability of L-Idose enables measurable reaction rates at lower substrate concentrations than would be possible with D-glucose.
Data Analysis and Kinetic Parameter Determination: Initial velocity data obtained at varying L-Idose concentrations are fit to the Michaelis-Menten equation using nonlinear regression analysis to determine Kₘ and Vₘₐₓ values. For inhibition studies, researchers measure enzyme activity with L-Idose as substrate in the presence of various concentrations of potential inhibitors. IC₅₀ values are determined from plots of relative activity versus inhibitor concentration, while Kᵢ values are derived from more comprehensive analyses using Dixon or Lineweaver-Burk plots. The use of L-Idose provides superior signal-to-noise ratios compared to D-glucose, enabling more accurate determination of inhibition constants, particularly for weak inhibitors.
Figure 1: Experimental workflow for aldose reductase kinetics using L-Idose as substrate, highlighting the higher free aldehyde concentration advantage
Recent investigations have revealed that D-Idose (the D-enantiomer of Idose) exhibits significant anti-proliferative activity against specific cancer cell lines, particularly human leukemia MOLT-4F cells [4]. At a concentration of 5 mM, D-Idose inhibited cell proliferation by approximately 60%, comparable to the effect of D-Allose (46% inhibition), a rare sugar known for its anti-cancer properties [4]. This represents the first documented biological activity for D-Idose and suggests potential therapeutic applications for Idose stereoisomers in oncology. Importantly, structure-activity relationship studies indicate that both the aldose structure and the C-6 hydroxy group are essential for this anti-proliferative activity, as neither D-sorbose (the ketose form) nor 6-deoxy-D-Idose showed significant inhibitory effects [4].
The mechanism of action for D-Idose's anti-proliferative activity appears distinct from that of D-Allose. While D-Allose strongly induces TXNIP expression (thioredoxin-interacting protein) leading to reduced glucose uptake, D-Idose inhibits cellular glucose uptake through a TXNIP-independent pathway [4]. This suggests that Idose stereoisomers may target different aspects of cancer cell metabolism compared to other rare sugars. The cell-type specificity of this effect is noteworthy, as D-Idose showed significant activity against leukemia cells but minimal effects against prostate cancer DU-145 cells at the same concentration, highlighting the importance of cellular context in determining therapeutic responses [4].
Beta-Cell Recognition and Insulin Response: Unlike D-glucose, which potently stimulates insulin release from pancreatic β-cells, L-Idose and other rare aldohexoses (including allose, altrose, gulose, galactose, and talose) show no such activity [6]. This selective recognition extends to metabolic utilization, as D-glucose and mannose significantly increase lactate formation in isolated islets while L-Idose and other rare sugars do not [6]. This metabolic discrimination suggests that L-Idose is not efficiently recognized by the glucose transport systems or metabolic enzymes in β-cells, making it potentially useful for diabetes management where selective modulation of insulin secretion is desired.
Potential Pharmaceutical Applications: The unique properties of L-Idose make it promising for several pharmaceutical applications. As a non-calorific sweetener, L-sugars (including L-Idose and L-gulose) provide sweetness without calories and exhibit reduced susceptibility to microbial spoilage compared to conventional sugars [7]. In glycosaminoglycan (GAG) synthesis, L-Idose serves as a key precursor to L-iduronic acid, an essential component of heparin, heparan sulfate, and dermatan sulfate [8]. These GAGs mediate crucial biological interactions with diverse proteins involved in normal physiology and disease processes, making L-Idose derivatives valuable for developing novel therapeutics targeting these interactions.
The commercial production of L-Idose presents significant challenges due to its rarity in nature and complex synthesis pathways. One documented industrial process begins with D-glucose, which is hydrogenated to D-sorbitol, followed by microbial oxidation using Gluconobacter suboxydans to yield L-sorbose [7]. The L-sorbose is then racemized using alkaline conditions to generate a mixture of L-sorbose, L-idose, and L-gulose. The remaining L-sorbose is precipitated from dilute solution using lime (calcium hydroxide), and the L-idose is recovered from the filtrate by fractional crystallization [7]. This multi-step process highlights the economic and technical challenges in producing L-Idose on a commercial scale.
Alternative synthetic approaches often involve epimerization strategies that invert the configuration at C-5 of the more abundant D-glucose or its derivatives. Common methods include S𝑁2 displacement of sulfonate esters at C-5, diastereoselective hydroboration of exo-glycals, and Tishchenko oxidoreduction of hexose-5-ulose intermediates [8]. More recently, enzymatic approaches using isomerases and epimerases have been developed as more sustainable alternatives for rare sugar production [2]. Despite these advances, the gram-scale preparation of L-Idose and its derivatives remains a significant obstacle in glycosaminoglycan research and therapeutic development [8].
The structural analysis of L-Idose requires special consideration due to its complex equilibrium in solution. Unlike D-glucose, which exists predominantly as two pyranose anomers (α and β) with minimal furanose or open-chain forms, L-Idose forms a complex mixture of species in aqueous solution. Studies report the following distribution for D-Idose (the enantiomer of L-Idose): α-pyranose:β-pyranose:α-furanose:β-furanose in a ratio of approximately 3.4:3.1:1.2:1 [4]. The pyranose forms of L-Idose experience significant 1,3-diaxial interactions, making both possible chair conformations relatively unstable and promoting the adoption of twisted-boat conformations or the formation of furanose rings.
Analytical techniques for characterizing L-Idose include NMR spectroscopy (particularly ¹H and ¹³C) for determining anomeric composition and ring forms, circular dichroism (CD) for assessing solution conformation, and chromatographic methods (HPLC, GC) for purity assessment. Researchers must account for the potential isomerization of L-Idose to L-sorbose under acidic or basic conditions via the Lobry de Bruyn-van Ekenstein transformation when designing analytical protocols [4]. This instability necessitates careful control of pH and temperature during sample preparation and analysis to obtain accurate and reproducible results.
Figure 2: Industrial production pathway for L-Idose from D-glucose, highlighting key chemical and enzymatic transformation steps
The comprehensive comparison of L-Idose and D-glucose reveals both structural similarities and functional distinctions with significant implications for pharmaceutical research and development. While D-glucose remains the physiologically relevant sugar for many metabolic processes, L-Idose offers distinct advantages as a research tool for enzyme kinetics, particularly in aldose reductase studies where its higher free aldehyde content enables more accurate and efficient experimental protocols. The emerging evidence of anti-proliferative activity for D-Idose against specific cancer cell lines opens promising avenues for therapeutic development, particularly given its novel mechanism of action distinct from other rare sugars.
L-Idose-13C-1 is a carbon-13 isotopically labeled form of the rare aldohexose monosaccharide L-idose. This compound is characterized by an aldehyde functional group, classifying it as an aldose, and features six carbon atoms with the general molecular formula C₆H₁₂O₆, with one carbon atom specifically replaced with a ¹³C isotope at the C1 position.
L-Idose is a C-5 epimer of D-glucose, meaning it differs from D-glucose in the configuration of the hydroxyl group at the fifth carbon atom [3]. In aqueous solution, idose exhibits complex tautomeric behavior, existing as an equilibrium mixture of different cyclic and acyclic forms.
Table 1: Tautomeric Distribution of D-Idose in Aqueous Solution (from NMR Studies) [4] [5]
| Tautomeric Form | Percentage Distribution |
|---|---|
| α-Pyranose | 3.4% |
| β-Pyranose | 3.1% |
| α-Furanose | 1.2% |
| β-Furanose | 1.0% |
| Acyclic Aldehyde | 0.0032-0.09% |
| Acyclic Hydrate | 0.74% |
The acyclic forms, though present in small quantities, play crucial roles as intermediates in mutarotation and biochemical reactions. The ¹³C labeling at the C1 position specifically enhances the detection and study of these minor species through NMR spectroscopy [4].
The synthesis of L-Idose-¹³C-1 involves sophisticated organic chemistry techniques with precise control over stereochemistry and isotope incorporation. Several synthetic routes have been developed, primarily starting from more readily available carbohydrate precursors.
Synthetic workflow for L-Idose-¹³C-1 production
Chemical Synthesis from Glucose Derivatives: The most established approach begins with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, exploiting configurational inversion at carbon-5 to generate the L-idose configuration [3]. This method involves:
Improved Methodologies: Canadian researchers developed an optimized approach using 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives, achieving 89% yield for the conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-β-L-idofuranose and 95% for subsequent conversion to 1,2-O-isopropylidene-β-L-idofuranose [3].
Regioselective Protection Techniques: Dibutyltin oxide-mediated regioselective protection enables selective manipulation of hydroxyl groups while preserving the carbon-13 label integrity [3]. This method allows exclusive protection at the 2-O-position using various protecting groups including:
Table 2: Orthogonal Protecting Group Strategies in L-Idose-¹³C-1 Synthesis [3]
| Protecting Group | Position | Removal Conditions | Selectivity |
|---|---|---|---|
| tert-Butyldiphenylsilyl | 6-O | TBAF, THF | >98% |
| 2-Naphthylmethylene acetal | 4-O, 6-O | p-Toluenesulfonic acid | >95% |
| Benzoyl | 2-O | LiOH, aqueous THF | >90% |
| Levulinoyl | Various | Hydrazine acetate | >95% |
L-Idose and its labeled derivative demonstrate significant biological activity, particularly in the field of oncology research. While extensive studies have been conducted on D-idose, the L-enantiomer shares similar structural properties that may contribute to comparable biological effects.
Research has revealed that rare aldohexoses, including D-idose, exhibit anti-proliferative activity against various human cancer cell lines:
MOLT-4F Human Leukemia Cells: D-Idose at 5 mM concentration inhibited cell proliferation by 60%, comparable to D-allose (46% inhibition at same concentration) [6] [7]. This represents the first reported biological activity for D-idose.
DU-145 Human Prostate Cancer Cells: Unlike leukemia cells, DU-145 cells did not show specific anti-proliferative response to rare aldohexoses at 5 mM, suggesting cell-type specific activity [6] [7].
Structure-Activity Relationship: Studies with structurally related compounds revealed that:
The anti-proliferative activity of D-idose appears to involve:
Proposed anti-proliferative mechanism of idose analogs
The ¹³C labeling at the C1 position makes L-Idose-¹³C-1 particularly valuable for NMR-based investigations:
Key Measurements:
L-Idose-¹³C-1 serves as a powerful tracer in metabolic studies with specific applications:
Table 3: Experimental Applications of L-Idose-¹³C-1
| Application Area | Specific Use | Technical Advantage |
|---|---|---|
| Chemistry | Reaction mechanism studies | Enhanced NMR sensitivity for C1 position |
| Biology | Carbohydrate metabolism research | Ability to track specific carbon atom |
| Medicine | Drug development | Precise pharmacokinetic tracking |
| Industry | Complex molecule synthesis | Isotopic labeling for pathway elucidation |
Proper storage and handling are critical for maintaining the stability and integrity of L-Idose-¹³C-1:
L-Idose-¹³C-1 represents a specialized chemical tool with significant potential in various research domains. Its unique stereochemistry, combined with the isotopic labeling at the C1 position, makes it particularly valuable for:
Future research directions should focus on elucidating the precise molecular mechanisms underlying its anti-proliferative activity, optimizing synthetic methodologies for improved yields, and exploring potential therapeutic applications in metabolic disorders and oncology.
The table below summarizes the key comparative data for L-idose versus D-glucose:
| Sugar | Aldehyde Form Population (%) | Key Structural Feature | Experimental Method |
|---|---|---|---|
| L-idose | ~0.0786 - 0.0969% [1] | Axial orientation of hydroxyl groups at C2, C3, and C4 in its most stable chair conformation [1] | CD/NMR and urazole modification kinetics [1] |
| D-glucose | ~0.00118 - 0.00138% [1] | Equatorial orientation of all sterically significant substituents [1] | CD/NMR and urazole modification kinetics [1] |
This data shows that the free aldehyde form is present in L-idose at a level approximately 60 to 80 times higher than in D-glucose [1] [2]. This difference is due to the relative stability of their ring (hemiacetal) structures. D-glucose forms a very stable six-membered ring where all large substituents are in an energetically favorable equatorial position, strongly favoring the cyclic form. In contrast, the most stable chair conformation of L-idose forces three of its hydroxyl groups into less stable axial positions, making the open-chain aldehyde form more accessible [1].
The high aldehyde form population makes L-idose a valuable tool for measuring the activity of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway [1] [2].
kcat (turnover number) for L-idose is essentially identical to that of D-glucose, the KM (Michaelis constant) is significantly lower. This indicates that AR can process L-idose more efficiently due to the higher availability of the reactive aldehyde form [2]. Therefore, L-idose serves as an excellent alternative substrate for in vitro inhibition and kinetic studies of aldose reductase [1] [2].The following diagram outlines the logical relationship between the structural properties of L-idose and its research applications, particularly in the study of Aldose Reductase.
Regarding its availability for experiments, L-idose is not a common sugar, and its synthesis, including the carbon-13 labeled form (L-Idose-13C-1), involves multi-step processes. A common starting material is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which is converted to an L-ido epoxide, followed by steps to secure the pyranose form and install protective groups [3] [4]. These syntheses are complex because L-idose derivatives tend to form mixtures of ring forms (pyranose and furanose), making purification difficult [4].
The table below summarizes why L-idose is a superior experimental substrate for AR compared to D-glucose, based on its structural and kinetic properties [1].
| Feature | D-Glucose | L-Idose |
|---|---|---|
| Structure | Identical to L-idose except for configuration at C5 [1]. | Identical to D-glucose except for configuration at C5 [1]. |
| Hemiacetal Form Stability | Highly stable six-membered ring; all significant substituents are equatorial [1]. | Less stable ring; in its most stable chair conformation, three hydroxyl groups are axial [1]. |
| Free Aldehyde Concentration | Very low (approx. 0.0012% of total glucose) [1]. | Much higher (approx. 0.078-0.097% of total idose) [1]. |
| Advantage for Kinetics | Low aldehyde concentration requires high enzyme or substrate concentrations, complicating kinetics [1]. | Free aldehyde concentration is ~60-80 times greater than glucose, enabling more reliable activity measurements [1]. |
| KM (for AR) | Poorly recognized by AR (KM reported from 35-212 mM) [1]. | Proposed as a better mimic for glucose due to higher effective concentration of the reducible form [1]. |
This protocol is adapted from methodologies used in recent studies on AR inhibition [1] [2].
The activity of AR is measured by monitoring the decrease in absorbance of NADPH at 340 nm.
Solution Preparation
Assay Mixture
Initial Rate Measurement
Data Analysis
Measure the following parameters for AR with L-idose under your specific assay conditions [1]:
| Parameter | Description | How to Determine |
|---|---|---|
| KM (Michaelis Constant) | [Measure of substrate affinity; lower KM indicates higher affinity.] | From Michaelis-Menten plot. |
| kcat (Turnover Number) | [Maximum number of substrate molecules converted per enzyme unit per second.] | ( k_{cat} = V_{max} / [E]_T ), where [E]_T is total enzyme concentration. |
| kcat/KM (Specificity Constant) | [Measure of catalytic efficiency.] | Calculated from KM and kcat. |
This method is suitable for screening potential AR inhibitors. The table below shows the half-maximal inhibitory concentration (IC₅₀) for several ginsenosides against rat lens AR (RLAR), demonstrating the application of this kinetic approach [2].
| Compound | IC₅₀ (µM) vs. RLAR |
|---|---|
| Ginsenoside Rh2 | 0.67 ± 0.01 |
| (20S) Ginsenoside Rg3 | 1.25 ± 0.28 |
| (20R) Ginsenoside Rg3 | 4.28 ± 0.31 |
| Ginsenoside Rh1 | 7.28 ± 0.27 |
| Quercetin (Positive Control) | 4.88 ± 0.71 |
The following diagrams outline the core biological pathway and the experimental workflow for the kinetic assay.
13C-MFA is a powerful technique for quantifying intracellular metabolic fluxes in living systems by using 13C-labeled tracers and measuring the resulting labeling patterns in metabolites [1]. The core principle involves:
While a specific protocol for L-Idose is not available, the following established methodologies for other tracers provide a clear template. You can adapt the tracer compound and some analytical details for your needs.
Table 1: In Vivo Tracer Protocol for Mouse Xenograft Models [2]
| Aspect | Details |
|---|---|
| Objective | Study tumor metabolism in live mouse models (e.g., xenografts). |
| Tracer Examples | [1,2-¹³C₂]Glucose, [U-¹³C₅,¹⁵N₂]Glutamine |
| Tracer Administration | Route: Intravenous (tail vein). Schedule: Multiple bolus injections (e.g., 3 injections at 15-minute intervals). | | Tissue Harvest | Time: ~45-60 minutes post-initial injection. Method: Rapid dissection, rinse in cold PBS, blot, and flash-freeze in liquid N₂. | | Key Considerations | - Avoid metabolic altering anesthetics if possible.
Table 2: Ex Vivo Tracer Protocol for Intact Human Tissue [3]
| Aspect | Details |
|---|---|
| Objective | Probe a wide range of metabolic pathways in an experimentally controlled system. |
| Tracer Strategy | Global Tracing: Use a highly ¹³C-enriched medium with multiple fully labeled nutrients (e.g., all 20 amino acids plus glucose). |
| Tissue Culture | Format: Precision-cut tissue slices (150-250 µm) cultured on membrane inserts. Duration: Experiments can be run for hours (e.g., 2h) up to 24 hours. | | Sample Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) for polar metabolites. | | Key Advantages | - Preserves native tissue architecture and cell types.
The journey from tracer injection to flux estimation is a multi-step process. The flowchart below outlines the core workflow for an ex vivo study, which can be adapted for in vivo designs.
A key strength of 13C-MFA is its ability to quantify fluxes that are not measurable by input-output balances alone. The table below shows how different tracer choices can illuminate different metabolic pathways.
Table 3: Tracer Selection for Pathway Interrogation [1] [2]
| Tracer | Primary Pathways Illuminated | Key Flux Information |
|---|
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | • Relative activity of glycolysis vs. PPP. • Anaplerotic fluxes and TCA cycle activity. | | [U-¹³C₅]Glutamine | TCA Cycle, Gluconeogenesis, Reductive Metabolism | • Glutaminolysis rate. • Contribution to TCA cycle (anaplerosis). |
Based on current literature, here are critical factors to enhance the success of your tracer study:
Although data on L-Idose-13C-1 is lacking, the principles and protocols for 13C-MFA are well-established. You can build your application notes by:
Different tracer configurations provide specific advantages for pathway resolution:
| Tracer Type | Optimal Application | Key Advantages |
|---|---|---|
| [1,2-¹³C]glucose | General purpose; PPP, glycolysis, overall network [1] | High precision for central carbon metabolism [1] |
| [U-¹³C]glutamine | TCA cycle, glutaminolysis [1] | Excellent for mitochondrial metabolism [1] |
| Mixed tracers | Specific pathway enhancement [2] | Can be tuned for particular fluxes [2] |
Below is a comprehensive workflow diagram for ¹³C-L-Idose tracing experiments:
This protocol provides a comprehensive framework for implementing ¹³C-L-Idose tracing studies. The method enables quantitative assessment of L-Idose metabolism through targeted analytical approaches and computational modeling. When properly executed, these techniques can reveal flux distributions through interconnected metabolic pathways, providing insights into glycosylation processes and sugar nucleotide metabolism in biological systems.
Objective: To provide a standardized method for measuring Aldose Reductase (AKR1B1) activity and for screening and characterizing potential inhibitors, with the option to use L-Idose-13C-1 as a tracer in mechanistic studies.
Background: Aldose Reductase (AR) is a key enzyme in the polyol pathway and is implicated in diabetic complications. Its typical substrate, D-glucose, is kinetically poor for in vitro assays due to its low concentration of the free aldehyde form. L-idose is a structurally similar hexose that presents a 60-80 fold higher concentration of the free aldehyde in solution, making it a more sensitive and practical substrate for kinetic and inhibition studies [1]. The labeled form, This compound, can be used as an internal standard for precise quantification or as a tracer to elucidate metabolic fluxes [2].
The following protocol is adapted from established biochemical methods [3] [4]. You can use unlabeled L-idose for initial screenings and integrate the 13C-labeled version for advanced quantitative applications.
This is a direct, continuous assay that monitors the oxidation of NADPH at 340 nm.
Workflow:
Detailed Steps:
To characterize the type of inhibition (competitive, non-competitive, uncompetitive), determine the kinetic parameters (appKM and appkcat) at different fixed concentrations of the inhibitor [5].
Procedure:
The table below summarizes kinetic data for AKR1B1 with different substrates for comparison.
| Substrate | appKM (mM) | appkcat (s⁻¹) | appKM / appkcat | Key Features |
|---|---|---|---|---|
| L-idose | Not explicitly stated | Not explicitly stated | Not explicitly stated | ~60-80x more free aldehyde form than D-glucose; superior for in vitro assays [1]. |
| D-glucose | 35 - 212 | Comparable to other substrates | Very high | Low free aldehyde form (0.0013%); poor substrate for kinetics [1]. |
| D,L-Glyceraldehyde (GAL) | 4.7 (in standard assay) | -- | -- | Common model substrate used in many inhibition studies [3]. |
The following diagram illustrates the core experimental workflow and the biochemical context of the polyol pathway where Aldose Reductase operates.
This compound represents a specialized biochemical tool in the growing field of rare sugar metabolism research. As a carbon-13 isotopically labeled form of the rare hexose monosaccharide L-Idose, this compound serves as a powerful tracer for investigating metabolic pathways in biological systems. The unique structural characteristics of L-Idose—being a C-5 epimer of D-glucose—combined with the strategic positioning of the stable isotope label at the C-1 position, makes it particularly valuable for delineating carbohydrate metabolism networks in mammalian systems [1]. The molecular formula for this compound is C₆H₁₂O₆ with the carbon-13 incorporation resulting in a molecular weight of 181.15 g/mol [1] [2]. Recent research has highlighted the significance of rare sugars like idose in biological systems, with studies demonstrating that certain rare aldohexoses exhibit selective anti-proliferative activity against human cancer cell lines, particularly in leukemia models, through mechanisms involving glucose uptake inhibition [3].
The application of this compound in metabolic research addresses a critical need in biochemistry and cell biology: the ability to track carbon utilization through various metabolic pathways in an unbiased, hypothesis-free manner. While traditional metabolic studies have focused predominantly on common sugars like glucose, the investigation of rare sugar metabolism remains largely unexplored territory. The development of specialized isotopic labeling techniques now enables researchers to profile metabolic activities in living cells systematically, providing insights into both normal and pathological metabolic states [4]. This protocol article aims to provide comprehensive methodological guidance for implementing this compound in cutting-edge metabolic research applications, with particular emphasis on experimental design, analytical techniques, and data interpretation.
This compound possesses specific chemical characteristics that determine its behavior in experimental systems. The compound is formally known as (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal according to IUPAC nomenclature, indicating the precise position of the carbon-13 label within the molecular structure [1]. Like other aldose sugars, this compound undergoes characteristic carbohydrate reactions including oxidation to carboxylic acids, reduction to alcohols, and various substitution reactions that introduce functional groups at specific positions within the molecule [1]. These reactions typically employ standard reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, with reaction conditions requiring carefully controlled temperatures and pH levels to maintain molecular stability.
The structural uniqueness of L-Idose arises from its stereochemical configuration, which differs from the more common glucose epimer at the C-5 position. This subtle structural variation significantly impacts its biological activity and metabolic handling. In aqueous solutions, L-Idose exists as a complex mixture of isomers with α-pyranose:β-pyranose:α-furanose:β-furanose in a ratio of approximately 3.4:3.1:1.2:1 [3]. Additionally, α-D-idopyranose has been reported to be relatively unstable due to unfavorable 1,3-diaxial interactions, adopting both chair and twisted-boat conformations [3]. This inherent instability means that L-Idose can relatively easily undergo isomerization to L-sorbose via the Lobry de Bruyn-van Ekenstein transformation under acidic or basic conditions [3], a factor that must be considered when designing experimental protocols involving this compound.
Table 1: Basic Chemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₆H₁₂O₆ (with ¹³C at C-1) |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal |
| CAS Number | Information available from commercial suppliers |
| Isotopic Enrichment | Typically >99% ¹³C at specified position |
| Storage Conditions | Room temperature or as specified in Certificate of Analysis |
The implementation of this compound spans multiple research domains, offering unique capabilities in each application:
Metabolic Pathway Tracing: this compound serves as an essential tracer for investigating carbon atom incorporation in various biochemical pathways [1]. The carbon-13 label allows researchers to track how this rare sugar is processed through metabolic networks, providing insights into pathway activity and flux distributions that cannot be obtained through traditional abundance-based metabolomics approaches [4]. This application is particularly valuable for identifying novel metabolic routes or branch points in carbohydrate metabolism that may be cell type-specific or altered in disease states.
Cancer Metabolism Studies: Research has demonstrated that certain rare sugars, including D-Idose (the enantiomer of L-Idose), exhibit selective anti-proliferative activity against human cancer cell lines [3]. Specifically, D-Idose at 5 mM concentration was shown to inhibit cell proliferation in MOLT-4F human leukemia cells by approximately 60%, comparable to the anti-proliferative effects of D-Allose (46% inhibition) [3]. Using this compound allows researchers to investigate whether similar anti-proliferative mechanisms apply to the L-enantiomer and to elucidate the metabolic basis for these observed effects. Structure-activity relationship studies suggest that the aldose structure and the C-6 hydroxy group are critical for the anti-proliferative activity of idose sugars [3].
Enzyme Mechanism Studies: The compound is valuable for exploring enzyme specificity and kinetics in carbohydrate-processing enzymes [1]. Unlike its D-enantiomer, L-Idose is not phosphorylated at the C-6 position in certain cancer cell types, including Ehrlich ascites cells, Jensen sarcoma, or Walker carcinoma [3]. This differential metabolic handling provides a natural experimental control for investigating the structural determinants of enzyme-substrate recognition in hexokinases and other kinases.
Drug Development Applications: In the pharmaceutical industry, this compound finds application in pharmacokinetic studies to explore drug distribution and metabolism [1]. The carbon-13 labeling enables precise tracking of drug metabolites that incorporate idose-derived fragments, providing enhanced sensitivity and accuracy compared to non-labeled counterparts. Additionally, the compound can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, improving the reliability of analytical measurements in complex biological matrices [2].
Table 2: Documented Biological Activities of Idose Sugars and Derivatives
| Compound | Experimental System | Concentration | Effect | Reference |
|---|---|---|---|---|
| D-Idose | MOLT-4F human leukemia cells | 5 mM | 60% inhibition of cell proliferation | [3] |
| D-Idose | DU-145 human prostate cancer cells | 5 mM | No specific anti-proliferative activity | [3] |
| D-Allose | MOLT-4F human leukemia cells | 5 mM | 46% inhibition of cell proliferation | [3] |
| 6-deoxy-D-Idose | MOLT-4F human leukemia cells | 5 mM | No inhibitory activity | [3] |
| D-Sorbose | MOLT-4F human leukemia cells | 5 mM | No inhibitory activity | [3] |
The data presented in Table 2 highlight several important structure-activity relationships. The anti-proliferative effect of idose sugars appears to be highly specific to both the stereochemistry and structural features of the molecule. The absence of activity in 6-deoxy-D-Idose underscores the importance of the C-6 hydroxy group for biological activity, while the lack of effect with D-Sorbose suggests that the aldose structure (rather than ketose) is essential for the observed anti-proliferative properties [3]. Furthermore, the differential sensitivity between MOLT-4F leukemia cells and DU-145 prostate cancer cells indicates cell type-specific responses to rare sugars, suggesting that metabolic differences between cell types may determine susceptibility to these compounds.
The synthesis of this compound requires specialized approaches to incorporate the carbon-13 isotope at the specific C-1 position while maintaining the correct stereochemical configuration. Several well-established methods have been developed for this purpose:
Chemical Synthesis from Glucose Derivatives: One of the most robust approaches begins with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as the starting material [1]. This method exploits configurational inversion at carbon-5 of the readily available glucose derivative to generate the desired L-idose configuration. The foundational approach involves the conversion of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose through selective oxidation at carbon-6 followed by stereoselective reduction [1]. King-Morris and colleagues demonstrated that 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose serves as an effective precursor for the preparation of L-6-¹³C-idose through cyanohydrin reduction protocols [1]. The addition of potassium-¹³C-cyanide at pH 6.8 for 5 minutes to this aldehyde precursor yields both D-gluco and L-ido cyanohydrins that can be readily reduced with hydrogen gas and palladium-barium sulfate catalyst [1].
Thioglycoside-Based Approach: An improved methodology developed by researchers demonstrates that 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate derivatives can be converted to L-idose derivatives with enhanced efficiency [1]. This approach utilizes acetate ion-exchange resin treatment followed by catalytic deacylation and detosylation sequences, achieving yields of 89% for the conversion from mesylate intermediate to 1,2-O-isopropylidene-3-O-methylsulfonyl-β-L-idofuranose and 95% for the subsequent conversion to 1,2-O-isopropylidene-β-L-idofuranose [1]. This method avoids tedious chromatographic separations by preparing thioglycosides stereoselectively.
Regioselective Protection-Deprotection Techniques: The synthesis of this compound derivatives with defined substitution patterns requires sophisticated protecting group strategies [1]. Recent advances in regioselective protection have demonstrated the effectiveness of dibutyltin oxide for the selective protection of trans-diaxial 1,2-diols in L-iduronic acid derivatives [1]. Treatment of glucosamine-iduronic acid disaccharides with dibutyltin oxide and benzoyl chloride at 70°C provides exclusive protection at the 2-O-position [1]. The versatility of this protection strategy is demonstrated by the selective installation of various protecting groups including 9-fluorenylmethoxycarbonyl, 2,2,2-trichloroethoxycarbonyl, and benzoyl groups at the 2-O-position, while monochloroacetyl groups can be selectively installed at the 3-O-position [1].
Table 3: Synthesis Efficiency for this compound Production
| Starting Material | Reaction Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose | K¹³CN, pH 6.8, 5 min | L-ido cyanohydrin | 35% | L-ido:D-gluco = 35:65 |
| L-ido cyanohydrin | H₂/Pd-BaSO₄ reduction | 1,2-O-isopropylidene-β-L-ido-hexodialdo-1,4-furanose | >95% conversion | N/A |
| Protected L-ido aldehyde | NaBH₄ reduction | L-6-¹³C-idose after deprotection | 89% overall | N/A |
| 6-O-benzoyl-1,2-O-isopropylidene-3,5-di-O-p-toluenesulfonate | Acetate ion-exchange resin treatment | L-idose derivatives | 89-95% | High |
The implementation of orthogonal protecting groups enables the synthesis of multiply protected L-idose derivatives suitable for complex oligosaccharide assembly [1]. These approaches utilize tert-butyldiphenylsilyl groups at 6-O-positions, 2-naphthylmethyl groups at 4-O-positions, and p-bromobenzyl groups at 3-O-positions to confer exclusive α-stereoselectivity in glycosylation reactions [1]. Advanced protection strategies incorporate site-selective functionalization protocols that enable the preparation of strategically protected building blocks from core disaccharides [1]. The use of zinc iodide and trimethyl(phenylthio)silane for thioglycoside formation, followed by global deacetylation and selective acetal protection, provides access to versatile synthetic intermediates in significantly fewer steps compared to traditional approaches [1].
The following protocol describes a standardized approach for using this compound in metabolic tracing studies with mammalian cell lines:
Cell Preparation and Seeding: Begin with exponentially growing cells and seed them at appropriate densities in standard culture vessels. For most cancer cell lines, a seeding density of 1-2 × 10⁵ cells/mL in 6-well plates or 25 cm² flasks is appropriate. Allow cells to adhere and resume growth for 24 hours before introducing the labeled compound [4].
Tracer Medium Preparation: Prepare a custom growth medium where this compound serves as the primary carbon source or as a supplementary tracer. For comprehensive metabolic profiling, use a medium where glucose and all amino acids are fully ¹³C, while choline and various vitamins are ¹²C [4]. For focused studies on idose metabolism specifically, replace a portion of the glucose in the medium with this compound (typically at 5-10 mM concentration). Filter-sterilize the medium using 0.2 μm filters to maintain sterility.
Tracer Incubation and Sampling: Remove the standard growth medium from cells, wash twice with phosphate-buffered saline (PBS), and add the tracer medium. Culture cells in the ¹³C medium for at least 6 population doublings to ensure that >98% of cellular material is newly synthesized and reflects the isotopic labeling pattern [4]. Collect samples at multiple time points (e.g., 0, 24, 48, 72 hours) for time-course analyses. At each time point, collect both cells and culture medium for comprehensive analysis.
Sample Processing: For intracellular metabolite analysis, quickly wash cells with ice-cold saline solution (0.9% NaCl), then quench metabolism using cold methanol or acetonitrile. Scrape cells and transfer to microcentrifuge tubes. For comprehensive metabolite extraction, use a methanol:water:chloroform (4:3:4) extraction protocol [4]. After vortexing and centrifugation, collect the aqueous and organic phases separately for analysis of polar and non-polar metabolites, respectively. Dry samples under nitrogen or using a speed vacuum system and store at -80°C until analysis.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Reconstitute dried samples in appropriate solvents compatible with the LC system (typically water:acetonitrile, 95:5 for polar metabolites; isopropanol:acetonitrile, 60:40 for lipids). For polar metabolites, use hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide or similar column (2.1 × 100 mm, 1.7 μm) maintained at 45°C. Employ a gradient elution with mobile phase A (water with 10 mM ammonium acetate, pH 9.0) and mobile phase B (acetonitrile). For mass spectrometric detection, use high-resolution instruments such as Q-Exactive Orbitrap or similar, operating in both positive and negative ionization modes with a mass resolution of at least 70,000 at m/z 200 [4].
Data Processing and Analysis: Process raw LC-HRMS data using specialized software such as XCMS, Compound Discoverer, or similar platforms for peak picking, alignment, and integration. Identify metabolites by matching accurate mass (mass error < 5 ppm) and retention times against authentic standards when available. For unidentified features, use computational approaches to assign putative identifications based on accurate mass and predicted fragmentation patterns. Calculate mass isotopomer distributions (MIDs) for each detected metabolite by integrating the chromatographic peaks for each isotopologue (M+0, M+1, M+2, etc.). Correct MIDs for natural abundance of ¹³C isotopes using appropriate algorithms [4].
Pathway Activity Assessment: Determine pathway activities by examining the labeling patterns in pathway intermediates and end products. For example, active synthesis of a metabolite from this compound will result in incorporation of ¹³C atoms, while metabolites that are not synthesized de novo will show only the natural abundance ¹³C pattern. Compare labeling patterns across different metabolic pathways to identify which routes are active under the experimental conditions [4].
The metabolism of this compound in biological systems follows specific pathways that can be traced through the incorporation of the carbon-13 label. Research indicates that idose sugars are metabolized through pathways similar to other hexoses, but with important distinctions in their metabolic handling. Cellular glucose uptake assays and Western blotting analysis of thioredoxin-interacting protein (TXNIP) expression suggest that the anti-proliferative activity of D-Idose is induced by inhibition of glucose uptake via a TXNIP-independent pathway [3]. This indicates that idose sugars may compete with glucose for uptake or metabolism, potentially explaining their selective effects on cancer cells that exhibit high glucose dependency.
The following diagram illustrates the proposed metabolic pathways and experimental workflow for investigating this compound metabolism:
Diagram 1: Metabolic Pathways and Experimental Workflow for this compound
The diagram illustrates two main aspects of this compound research: (1) the metabolic pathways through which this compound is processed in biological systems (blue arrows), and (2) the experimental approaches for investigating its effects and metabolism (red arrows). The dashed lines represent the analytical workflow for tracking isotope incorporation. This comprehensive mapping enables researchers to design targeted experiments based on specific questions about idose metabolism and its biological effects.
The implementation of tracing experiments with this compound requires careful consideration of experimental parameters to ensure meaningful results:
Tracer Concentration and Timing: Based on anti-proliferative studies with related sugars, effective concentrations for metabolic effects appear to be in the 5-20 mM range [3]. However, for purely metabolic tracing applications without therapeutic intent, lower concentrations (1-5 mM) may be sufficient to ensure adequate incorporation while minimizing potential pharmacological effects. The duration of tracer incubation should be sufficient to allow incorporation into metabolites of interest—typically 24-72 hours for most metabolic studies, with longer incubations required for slowly turning over pools such as certain lipid species or structural carbohydrates.
Pathway Activity Assessment: The "deep labeling" approach, which combines custom ¹³C medium with high-resolution mass spectrometry, can identify hundreds of endogenous metabolites as well as active and inactive pathways [4]. In this method, metabolites that are synthesized de novo from the labeled precursor will incorporate ¹³C atoms, while those that are not actively synthesized will show only natural abundance ¹³C patterns. By analyzing the mass isotopomer distributions across a range of metabolites, researchers can map active metabolic pathways and identify potential metabolic dependencies or vulnerabilities in specific cell types.
Integration with Other Omics Data: For comprehensive metabolic understanding, integrate ¹³C tracing data with other molecular profiling approaches such as transcriptomics or proteomics. This multi-omics integration can help explain observed metabolic activities at the regulatory level and identify potential points of metabolic control. For example, if this compound tracing shows active utilization through a particular pathway, but transcriptomic data indicates low expression of key enzymes in that pathway, this might suggest post-translational regulation or the presence of alternative metabolic routes.
Successful implementation of this compound in metabolic research requires attention to several potential technical challenges:
Isotopic Purity Verification: Prior to experiments, verify the isotopic purity of this compound using NMR or LC-MS analysis. Commercially obtained compounds should have Certificate of Analysis documentation, but independent verification is recommended for critical applications. Impurities or variations in isotopic enrichment can significantly impact interpretation of mass isotopomer distributions.
Cell Viability and Proliferation Monitoring: When using idose sugars at concentrations previously associated with anti-proliferative effects (5 mM or higher) [3], closely monitor cell viability and proliferation rates throughout experiments. Anti-proliferative effects may confound metabolic studies if not properly accounted for in experimental design and data interpretation.
Sample Processing Stability: Idose sugars may undergo isomerization under certain pH conditions [3]. During sample processing, maintain neutral pH when possible and avoid prolonged exposure to extreme acidic or basic conditions that might promote structural changes. Immediate quenching of metabolism upon sample collection is essential to preserve accurate metabolic snapshots.
Data Normalization and Quantification: For accurate comparison across samples, normalize metabolite levels to cell number, protein content, or DNA amount. When tracking isotope incorporation, calculate mass isotopomer distributions as fractional enrichments rather than absolute abundances to account for variations in sample loading or instrument sensitivity.
This compound represents a valuable tool in the expanding toolkit for metabolic research, particularly in the context of rare sugar metabolism and its potential therapeutic applications. The documented anti-proliferative effects of D-Idose against certain cancer cell lines [3], combined with the unique metabolic features of idose sugars, make this compound particularly interesting for investigating cancer-specific metabolic vulnerabilities. The continuing development of improved synthesis methods [1] and analytical approaches [4] will further enhance our ability to utilize this compound in diverse research applications.
Future research directions with this compound should include more comprehensive mapping of its metabolic fate across different cell types and physiological conditions, investigation of potential synergistic effects with existing metabolic inhibitors or chemotherapeutic agents, and exploration of its utility in diagnostic applications. As the field of metabolomics continues to advance, the unique properties of this compound position it as a significant reagent for addressing fundamental questions in carbohydrate metabolism and its role in health and disease.
6-Azido-6-deoxy-L-idose represents a specialized hetero-bifunctional spacer in chemical biology and drug discovery, offering unique advantages for creating molecular probes and conjugates. This modified monosaccharide features two distinct functional groups: a hemiacetal terminus that functions as an aldehyde equivalent for conjugation with nucleophiles (e.g., amino groups and electron-rich aromatics), and a bio-orthogonal azido group at the C6 position that undergoes efficient Hüisgen [3+2] cycloaddition with alkynes [1]. This dual functionality enables sequential conjugation strategies, making 6-azido-6-deoxy-L-idose particularly valuable for constructing complex molecular architectures where controlled, stepwise assembly is required.
Compared to glucose analogs, 6-azido-6-deoxy-L-idose demonstrates significantly enhanced reactivity in oxime formation reactions, attributed to its larger population of acyclic forms (0.3% vs. 0.01% for glucose) as confirmed by 13C NMR analysis [1]. This structural characteristic facilitates more efficient conjugation with target molecules, reducing reaction times and improving yields in probe construction. The compound's versatility has been exploited in developing probes for studying biological systems, particularly in creating glycosylated analogs of bioactive compounds like epigallocatechin gallate (EGCG) for cytotoxicity studies and metabolic engineering of complex cellular components [1] [2].
The synthesis of 6-azido-6-deoxy-L-idose can be accomplished through a multi-step sequence beginning with appropriately protected sugar precursors. The following protocol outlines a general approach adapted from methodologies used for similar 6-azido hexose derivatives:
Table 1: Reagents and materials for 6-azido-6-deoxy-L-idose synthesis
| Component | Specification | Quantity |
|---|---|---|
| Starting material | Methyl α-L-idopyranoside or equivalent | 1.0 g (theoretical) |
| Protecting groups | para-Methoxybenzyl (PMB) chloride | 3.0-4.0 equiv |
| Triflation agent | Triflic anhydride (Tf₂O) | 1.2 equiv |
| Azide source | Sodium azide (NaN₃) | 3.0 equiv |
| Solvent | Anhydrous DMF | 15-20 mL |
| Base | Pyridine, 4-(N,N-dimethylamino)pyridine (DMAP) | 2.0 equiv each |
| Purification | Silica gel chromatography | -- |
Step-by-Step Protocol:
Protection of hydroxyl groups: Begin with global protection of methyl α-L-idopyranoside using para-methoxybenzyl (PMB) groups under standard conditions (PMB chloride, base, DMF) to yield the fully protected intermediate [2].
Selective deprotection: Chemoselective removal of the primary protecting group using specific deprotection conditions (e.g., HCl in dioxane for PMB groups) to expose the C6 hydroxyl group [2].
Activation and displacement:
Global deprotection: Remove all protecting groups under appropriate conditions (e.g., HCl in dioxane for PMB groups) to yield 6-azido-6-deoxy-L-idose [2].
Purification: Purify the crude product using silica gel chromatography with a gradient of ethyl acetate in hexanes (20-100%) followed by recrystallization from methanol/diethyl ether.
Key Considerations:
The preparation of C-idosyl epigallocatechin gallate (EGCG) demonstrates the application of 6-azido-6-deoxy-L-idose in creating bioactive probes:
C-glycosylation: React 6-azido-6-deoxy-L-idose (1.2 equiv) with EGCG (1.0 equiv) using Lewis acid catalysis under inert atmosphere [1].
Reaction monitoring: Follow reaction progress by TLC and LC-MS until complete consumption of starting materials (typically 4-8 hours).
Purification: Isolate the C-idosyl EGCG product using preparative HPLC with a C18 column and water-acetonitrile gradient.
Characterization: Confirm structure by NMR and HR-MS; evaluate cytotoxicity against relevant cell lines (e.g., U266 cells) [1].
For metabolic engineering of phosphatidylinositol (PI) and related biology, 6-azido-6-deoxy derivatives can be synthesized as follows:
Table 2: Synthesis of 6-azido-6-deoxy phosphatidylinositol derivatives
| Step | Key Transformation | Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Ferrier rearrangement | Lewis acid catalyst, appropriate solvent | 60-75% |
| 2 | Hydroxyl protection | MOM-Cl, base, DMF | 85-95% |
| 3 | Stereoselective reduction | NaBH₄, methanol, 0°C to rt | ~90% |
| 4 | Triflation and azide displacement | Tf₂O, pyridine/DMAP, then NaN₃, DMF, 65°C | 70-85% |
| 5 | Phospholipidation | Phosphoramidite, 1H-tetrazole, oxidation with t-BuO₂H | 50-70% |
| 6 | Global deprotection | DBU, then HCl in dioxane or 10% TFA | 60-80% |
Key Advantages of 6-Azido PI Derivatives:
The azido group in 6-azido-6-deoxy-L-idose enables efficient bioorthogonal conjugation through copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This application is particularly valuable for labeling biomolecules in complex biological systems without interfering with native biochemical processes [1] [2]. The hetero-bifunctional nature allows sequential conjugation strategies, where the aldehyde-equivalent hemiacetal is first conjugated to a target molecule, followed by azide-based click chemistry attachment of detection tags (fluorophores, affinity handles) or functional groups [1].
Protocol for Bioorthogonal Labeling:
6-Azido-6-deoxy-L-idose serves as a metabolic precursor for incorporating azide tags into cellular glycans, enabling subsequent visualization and manipulation. This approach has been successfully applied to engineer cell-surface glycosylated structures, including phosphatidylinositol derivatives [2].
Workflow for Metabolic Engineering:
Figure 1: Metabolic engineering workflow using 6-azido-6-deoxy-L-idose derivatives
Key Application Notes:
The C-idosyl EGCG derivative synthesized from 6-azido-6-deoxy-L-idose maintains comparable cytotoxicity to native EGCG against U266 cells, demonstrating its utility as a chemical probe for elucidating EGCG biological functions [1]. This application highlights the value of 6-azido-6-deoxy-L-idose in creating functionalized bioactive compounds without significant loss of activity.
Comprehensive characterization of 6-azido-6-deoxy-L-idose and its derivatives is essential for ensuring probe quality and reproducibility:
Table 3: Analytical characterization parameters for 6-azido-6-deoxy-L-idose
| Analytical Method | Key Parameters | Expected Results |
|---|---|---|
| 1H NMR | Chemical shifts, coupling constants | H1 signal characteristic of idose configuration; azidomethyl signals at ~3.3-3.5 ppm |
| 13C NMR | Population of acyclic forms | ~0.3% acyclic forms for idose vs. 0.01% for glucose |
| HR-MS | Exact mass measurement | C₆H₁₁N₃O₅ [M+H]+ calculated 205.07; observed 205.07 |
| HPLC Purity | Chromatographic homogeneity | ≥98% purity by HPLC (220-254 nm) |
| FT-IR | Azide stretch | Strong absorption at ~2100 cm⁻¹ |
Safety Considerations:
Characterization Methods:
Reaction Setup:
Prepare stock solutions:
In a reaction vial, combine:
Incubate at room temperature for 1-2 hours with gentle mixing.
Purify conjugate by HPLC, gel filtration, or precipitation.
Troubleshooting Tips:
6-Azido-6-deoxy-L-idose represents a versatile hetero-bifunctional scaffold with significant utility in chemical biology and drug development. Its enhanced reactivity compared to glucose analogs, coupled with orthogonal functionality for sequential conjugation, enables sophisticated probe design for metabolic engineering, bioorthogonal labeling, and biological mechanism elucidation. The protocols and applications detailed in these Application Notes provide researchers with comprehensive methodologies for employing this valuable chemical tool in diverse research contexts. Future directions include expanding applications to in vivo imaging, targeted drug delivery systems, and advanced materials science.
The core application of this compound is to serve as a molecular bridge that connects two different molecules via two distinct and bio-orthogonal chemical reactions [1].
A key finding is that the L-idose derivative exhibits significantly higher reactivity (approximately 30 times higher) in oxime formation reactions compared to a similar glucose derivative. This is attributed to its larger population of acyclic forms in solution (0.3% for idose vs. 0.01% for glucose), which makes the aldehyde group more accessible for reaction [1].
The table below summarizes the key quantitative information available from the search results.
| Property | Value / Description | Application Significance |
|---|---|---|
| Acyclic Isomer Population | 0.3% (for 6-Azido-6-deoxy-L-idose) [1] | Higher proportion of reactive aldehyde form leads to superior performance in conjugation chemistry compared to glucose analogues. |
| Cytotoxicity (C-idosyl EGCG) | Comparable to native EGCG against U266 cells [1] | Suggests that conjugation via this spacer does not significantly impair the biological activity of the original molecule, making it suitable for creating chemical probes. |
| Reactivity | ~30x higher than corresponding glucose derivative in oxime formation [1] | Enables more efficient conjugation under milder conditions. |
While a full, cited protocol is not available in the search results, the following workflow synthesizes the general steps described for creating a chemical probe, using the example of C-idosyl EGCG synthesis [1].
Objective: To synthesize an azide-functionalized Epigallocatechin Gallate (EGCG) probe for studying its biological functions.
Materials:
Procedure:
C-glycosylation:
"Click Chemistry" Conjugation (Conceptual Step):
Validation:
The following diagram illustrates the logical workflow for using this hetero-bifunctional spacer in probe development.
To obtain the detailed information needed for your application notes, I suggest:
L-Idose-13C-1 is a carbon-13 isotopically labeled form of a rare hexose. Its primary application is as a tracer in metabolic studies and biochemical pathway analysis [1]. Although direct protocols for its use in C-glycosylation are sparse, its non-labeled analogue has been used to create chemical probes.
A key study utilized 6-Azido-6-deoxy-L-idose (a derivative of L-idose) as a hetero-bifunctional spacer [2]. In this approach:
The higher reactivity of the L-idose derivative compared to its glucose counterpart is attributed to a larger population of its acyclic forms, which are more susceptible to electrophilic addition reactions [2].
The diagram below outlines the general workflow for a C-glycosylation reaction using a 6-azido-L-idose derivative, based on the methodology from the application note [2].
A common synthetic route starts from a commercially available D-glucose derivative and involves an inversion of configuration at the C-5 carbon to produce the L-ido form. The table below summarizes two established methods for synthesizing L-idose and its carbon-13 labeled analogs.
| Starting Material | Key Steps | Key Intermediate | Reported Yield | Reference |
|---|---|---|---|---|
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Epimerization, formation of L-ido epoxide, intramolecular glycosylation | 1,6-anhydro-β-L-idopyranose | Not specified | [3] |
| 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose | Addition of potassium-13C-cyanide, reduction with H₂/Pd-BaSO₄ | 1,2-O-isopropylidene-β-L-ido-hexodialdo-1,4-furanose | L-ido cyanohydrin: 35% | [1] |
Given the information available, you could explore these research directions:
The following table summarizes two different approaches for synthesizing oximes from sugar molecules.
| Method | Reagents & Conditions | Typical Yields | Key Advantages | Considerations for L-Idose-13C-1 |
|---|---|---|---|---|
| Solvent-Free Grinding [1] | Aldehyde, NH₂OH·HCl, Bi₂O₃ (60 mol%), grind at room temperature for 1.5-3 min [1]. | Excellent (≥95% for aldehydes) [1]. | Fast, solvent-free, high yields, minimal waste, uses non-toxic catalyst [1]. | Ideal for handling expensive labeled compounds; short reaction time may minimize decomposition. |
| Classical Solution-Phase [2] [3] | Aldehyde, NH₂OH·HCl, base (e.g., Na₂CO₃), in MeOH or H₂O/MeOH mixture, heat (~65°C) [2] [3]. | Good to high (e.g., 46-95%) [2] [3]. | Standardized protocol, scalable, suitable for complex or sensitive molecules [3]. | Requires purification; potential for isomer formation needs monitoring via NMR or HPLC [2]. |
A key characteristic of sugar oximes is that they do not form a single pure product. Instead, they exist as a mixture of isomers [2] [4]:
These isomers exist in a dynamic equilibrium, and their ratio can change over time and vary with the specific sugar and reaction conditions [2] [4]. The (Z)-isomer of oximes is often reported to be the most energetically stable configuration [4]. You must account for this mixture in your analysis and characterization of the final product.
The diagram below outlines a general workflow for the solvent-free synthesis of a sugar oxime, which can be adapted for this compound.
This method is recommended for its simplicity and efficiency.
I hope these generalized protocols provide a solid foundation for your work with this compound. Would you like more detailed information on the purification or analysis of isomeric mixtures?
L-Idose-¹³C-1 is a carbon-13 isotopically labeled form of the rare sugar L-Idose. Its basic characteristics and primary research applications are summarized in the table below.
| Property | Description |
|---|---|
| Molecular Formula | C₅¹³CH₁₂O₆ [1] [2] |
| Molecular Weight | 181.15 g/mol [1] [2] |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal [3] |
| Application | Description |
| Biochemical Tracer | Tracks substrate incorporation and metabolic flux in biochemical pathways [1] [2]. |
| Internal Standard | Used for highly accurate quantitative analysis in NMR, GC-MS, and LC-MS [1] [2]. |
| Aldose Reductase Studies | Serves as a superior model substrate for glucose in kinetic and inhibition studies of aldose reductase [4]. |
Aldose reductase (AR) is a key enzyme in the polyol pathway, and its overactivity is linked to diabetic complications. While D-glucose is its physiological substrate, it is kinetically poor for in vitro assays due to its low concentration of the reactive free aldehyde form in solution [4].
L-Idose is structurally very similar to D-glucose but possesses a key advantage: its free aldehyde form is present in solution at a concentration approximately 60-80 times higher than that of glucose. This makes it a much more practical and efficient substrate for measuring AR activity in experimental settings [4].
Using L-Idose-¹³C-1 as a tracer in these assays can provide detailed insights into the enzyme's kinetics and the effectiveness of inhibitory compounds. The conceptual workflow for this application is outlined below.
This protocol outlines the use of L-Idose-¹³C-1 for in vitro inhibition studies of aldose reductase, based on methodologies adapted from research literature [4].
1. Reagents and Equipment
2. Procedure 1. Prepare Reaction Mixtures: In a cuvette or microplate well, add: * Potassium phosphate buffer (to a final volume of 1 mL). * NADPH solution (final concentration ~0.1-0.2 mM). * The test inhibitor at various concentrations. * Purified aldose reductase (e.g., 10 mU per assay). 2. Initiate Reaction: Start the enzymatic reaction by adding L-Idose-¹³C-1 to a final concentration near its Kₘ (e.g., 0.8 mM) [4]. 3. Monitor Reaction: Immediately measure the decrease in absorbance at 340 nm (associated with NADPH oxidation) for 5-10 minutes. 4. Analyze Labeled Product (Optional): For tracer studies, stop the reaction at timed intervals and analyze the mixture via NMR or LC-MS to quantify the formation of ¹³C-labeled sorbitol.
3. Data Analysis
When working with stable isotopes like L-Idose-¹³C-1, keep the following points in mind:
The available search results have the following limitations regarding your request:
To obtain the missing detailed protocols and quantitative data, I suggest you:
This compound is a carbon-13 isotopically labeled form of L-Idose, a rare hexose monosaccharide. It is characterized as the C-5 epimer of D-glucose but is not naturally occurring and is synthesized exclusively for research purposes [1]. Its primary application is as a tracer in metabolic flux studies and as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS [2]. A key biochemical property is its role as an efficient substrate for aldose reductase. Research indicates that compared to D-glucose, L-idose has a similar kcat but a significantly lower KM for this enzyme, making it an attractive alternative for in vitro kinetic characterization and inhibition studies [3].
The value of this compound lies in its use as a precise tool for tracking metabolic pathways. The following protocol outlines how to utilize it in a cell-based metabolic flux analysis (MFA) study.
The diagram below outlines the key stages of an MFA experiment using a 13C-labeled tracer like this compound.
Cell Culture and Tracer Application (Stage 1)
Metabolite Extraction and Derivatization (Stage 2)
GC-MS Analysis and Flux Estimation (Stage 3)
While specific flux data for this compound is not available in the search results, the tables below summarize its chemical properties and general performance metrics for 13C tracers in MFA.
Table 1: Physicochemical Properties of this compound [1] [2]
| Property | Value / Description |
|---|---|
| Molecular Formula | C₅¹³CH₁₂O₆ |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-13C)hexanal |
| CAS Number | Info available from suppliers |
| SMILES | O=CC@@HO)O)O)O |
| Storage | Store under recommended conditions in the Certificate of Analysis |
Table 2: Tracer Evaluation Metrics in Metabolic Flux Analysis (Based on [1,2-13C₂]Glucose Performance) [4]
| Pathway / Network | Preferred Tracer (Example) | Key Performance Insight |
|---|---|---|
| Overall Network | [1,2-13C₂]Glucose | Provides the most precise flux estimates for glycolysis, PPP, and the overall network. |
| Glycolysis & PPP | [1,2-13C₂]Glucose | Outperforms the commonly used [1-13C]glucose. |
| Tricarboxylic Acid (TCA) Cycle | [U-13C₅]Glutamine | Preferred for precise analysis of TCA cycle fluxes, especially in systems using multiple substrates. |
A key application of L-idose is studying the aldose reductase pathway. The diagram below illustrates this simplified pathway, showing how this compound serves as a substrate.
This compound is a powerful biochemical tool, particularly valuable as a tracer for aldose reductase activity and broader metabolic networks. The protocols and data presented here provide a foundation for designing and interpreting tracer studies. As research progresses, you can expect more specific pharmacokinetic data and refined protocols for this compound to become available.
This compound is a carbon-13 isotopically labeled form of the rare sugar L-idose, specifically labeled at the first carbon atom. Its molecular formula is C₅¹³CH₁₂O₆, with a molecular weight of 181.15 g/mol [1] [2].
This compound serves as an excellent tracer substrate for studying the polyol pathway, particularly for the enzyme aldose reductase (AKR1B1). While D-glucose is the natural substrate for AKR1B1, its free aldehyde form concentration in solution is very low (approximately 0.0012%), making kinetic studies challenging. L-Idose presents a free aldehyde form at a concentration about 60-80 times higher than D-glucose, making it a structurally similar but kinetically superior alternative for in vitro activity measurements [3].
This protocol details how to use this compound to measure the kinetic parameters of Aldose Reductase and screen for inhibitors [3] [4].
The following diagram outlines the key steps in the enzyme kinetic assay procedure:
This protocol uses this compound to quantify carbon flux distribution in central metabolic pathways.
The overall process of a 13C-MFA experiment is summarized below:
Tracer Incubation:
Metabolite Quenching and Extraction:
Mass Spectrometry Analysis:
Flux Calculation:
For the AKR1B1 assay, the collected initial rate data can be analyzed as follows:
| [Substrate] (mM) | Initial Rate (V₀) (µmol/min/mg) | [Inhibitor] (µM) | % Inhibition |
|---|---|---|---|
| 0.1 | 0.5 ± 0.05 | 0 | 0 |
| 0.5 | 2.1 ± 0.1 | 1 | 25 ± 3 |
| 1.0 | 3.5 ± 0.2 | 5 | 55 ± 4 |
| 5.0 | 5.0 ± 0.3 | 10 | 80 ± 5 |
| 10.0 | 5.2 ± 0.3 | 50 | 92 ± 2 |
Table 1: Example data for AKR1B1 kinetics and inhibition with this compound. Data presented as mean ± SD.
I hope these detailed Application Notes and Protocols empower your research in metabolic pathway analysis. Should you require further clarification on any of the procedures, please do not hesitate to reach out.
The synthesis of L-Idose-13C-1 typically starts from more readily available D-sugar derivatives. The table below summarizes two key approaches:
| Method | Key Starting Material | Core Strategy | Key Steps Involved |
|---|
| King-Morris & Serianni Approach [1] | 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose | Cyanohydrin Reduction | 1. Addition of K¹³CN to a dialdose precursor. 2. Hydrogenation of the resulting cyanohydrin. 3. Deprotection to yield L-6-¹³C-idose. | | Hung et al. Approach [1] | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Functional Group Manipulation & Epimerization | 1. Stereoselective hydrogenation. 2. Regioselective protection/deprotection. 3. Epimerization at C-3 to invert configuration. |
The following diagram illustrates a generalized workflow that integrates these methods, highlighting critical steps for optimization.
For the critical steps in the synthesis pathway, pay close attention to the following parameters to improve yield and purity:
| Synthetic Step | Key Parameters to Optimize | Reported Yields/Outcomes [1] |
|---|
| Cyanohydrin Formation | - pH of reaction (e.g., pH 6.8)
Here are answers to potential FAQs that may arise during the synthesis process:
How can I improve the low yield during the cyanohydrin step?
How do I address issues with regioselective protection?
What is the best way to remove protecting groups without degrading the product?
| Protecting Group | Position | Removal Conditions | Selectivity |
|---|---|---|---|
| tert-Butyldiphenylsilyl (TBDPS) | 6-O | Tetrabutylammonium fluoride (TBAF) in THF | >98% |
| Benzoyl (Bz) | 2-O | LiOH in aqueous THF | >90% |
| Levulinoyl (Lev) | Various | Hydrazine acetate | >95% |
Understanding why this synthesis is valuable can guide research priorities.
I hope this technical overview provides a strong foundation for your troubleshooting guides. The synthesis is complex, but by focusing on the key steps of cyanohydrin formation, epimerization, and regioselective protection, you can build effective support content for researchers.
While the searched literature does not provide a direct stability profile (e.g., degradation half-life), it highlights two critical chemical properties that are central to its handling challenges.
| Property | Description & Experimental Implication |
|---|---|
| Higher Free Aldehyde Content | L-idose exists in solution with a significantly higher proportion of the free aldehyde form compared to D-glucose [1]. This highly reactive form is more susceptible to oxidation and nucleophilic attack, leading to decomposition. |
| Synthetic Precursor & Component | L-idose is a known synthetic precursor to L-iduronic acid, a key component of glycosaminoglycans (heparin, heparan sulfate, dermatan sulfate) [2]. This suggests its solutions may undergo pH-sensitive reactions similar to other uronic acid pathways. |
Here are detailed methodologies for working with L-idose, adapted from recent research.
This protocol is useful for quantifying active L-idose and assessing its stability by monitoring its enzymatic consumption over time [1] [3].
The workflow can be visualized as follows:
This method can be adapted to monitor the formation of UV-absorbing degradation products in L-idose solutions over time, inspired by studies on polymer degradation [4].
Q: Why are my enzyme kinetics with L-idose inconsistent?
Q: How does pH affect my L-idose solution?
Q: What is a good negative control for L-idose activity assays?
The table below summarizes key information from the search results that is relevant to working with L-Idose and 13C-labeled sugars.
| Topic | Key Information | Source / Context |
|---|---|---|
| L-Idose Synthesis | Derivatives of L-idose can be prepared from 1,2-O-isopropylidene-alpha-D-glucofuranose via acetylenic intermediates. This is a multi-step synthetic route. | [1] |
| "Deep Labeling" with 13C | A method using a custom 13C medium (e.g., with 13C-glucose and 13C-amino acids) to profile metabolism and identify hundreds of endogenous metabolites in living cells. | [2] |
| 13C-Labeled Glucose Use | 13C-glucose is used to trace metabolic pathways. Workflows involve feeding cells the tracer, followed by LC-MS analysis of metabolites to track carbon allocation. | [3] [4] |
| Monosaccharide Analysis | A method for analyzing monosaccharides from glycans uses acid hydrolysis followed by derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) for LC-MS analysis, allowing identification and quantification. | [3] |
Based on general synthetic and analytical chemistry principles, here is a potential experimental workflow for synthesizing and analyzing L-Idose-13C-1, integrating the relevant methods found.
Since direct data on this compound is unavailable, this section outlines common challenges in synthetic and carbohydrate chemistry, which you can adapt for your specific molecule.
| Question / Issue | Potential Cause | Suggested Action |
|---|---|---|
| Reaction yields are consistently low. | Inefficient reaction kinetics; unstable intermediates; side reactions consuming the substrate or product. | Review and optimize reaction conditions (temperature, solvent, catalyst). Ensure intermediates are stabilized (e.g., through protecting groups). |
| The final product has low purity. | Incomplete purification; co-elution of similar carbohydrates during chromatography. | Utilize a combination of purification techniques (e.g., column chromatography, recrystallization). Employ the PMP derivatization method [3] to better separate and identify your product from impurities via LC-MS. |
| The 13C label is not incorporated correctly. | Incorrect position of the 13C label in the starting material; scrambling of the label during harsh reaction conditions. | Verify the isotopic purity and position of the 13C in your starting material. Use milder reaction conditions to prevent label scrambling and confirm label incorporation with NMR. |
| Difficulty in analyzing and quantifying the final product. | Lack of a standard for this compound; low ionization efficiency in MS. | Adopt the analytical workflow from the search results: hydrolyze (if needed), derivative with PMP, and analyze by LC-MS. This method is proven to resolve isomeric monosaccharides [3]. |
The lack of specific data highlights areas where your technical support center can provide unique value.
Q1: What are the common challenges in purifying isotopically labeled sugars like L-Idose-13C-1? The primary challenges involve separating the desired product from:
Q2: Which purification techniques are most effective? Chromatography is the cornerstone of purification. The choice depends on the synthesis stage and the impurities.
| Technique | Primary Use | Key Characteristics |
|---|---|---|
| Solid-Phase Extraction (SPE) [3] | Desalting & preliminary cleanup | Uses C18 cartridges; rapid buffer/salt removal pre-HPLC |
| High-Performance Liquid Chromatography (HPLC) [4] [3] | High-resolution purification | High-pressure system for precise separation of complex mixtures |
| Reversed-Phase (RP-HPLC) [4] | Separation based on hydrophobicity | Common; uses hydrophobic (C8/C18) column, water/acetonitrile mobile phase |
| Ion-Exchange (IE-HPLC) [3] | Separation based on charge | Useful for charged species (e.g., uronic acids, sulfated sugars) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis & purity verification | Confirms identity (mass) and purity (chromatogram) of final product |
Q3: How can I monitor the success of my purification? Thin-Layer Chromatography (TLC) is a quick and cheap method to monitor reaction progress and fraction composition. For definitive confirmation, use:
The following workflow visualizes a generalized purification strategy, integrating the techniques from the FAQ. You can adapt it to your specific synthetic route.
This protocol is ideal for initial cleanup before high-resolution HPLC.
The table below details two common HPLC methods applicable to sugar purification, based on protocols for similar compounds.
| Parameter | Method A: Reversed-Phase (RP-HPLC) [4] | Method B: Anion-Exchange (IE-HPLC) [3] |
|---|---|---|
| Column | Zorbax 300SB-C8 (150 x 2.1 mm, 3.5 µm, 300 Å) | Dionex NucleoPac PA-100 (9 x 250 mm) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water | 25 mM TEAA, 10% Acetonitrile, pH 8.0 |
| Mobile Phase B | 0.05% TFA in Acetonitrile | 1 M TEAA, 10% Acetonitrile, pH 8.0 |
| Gradient | 0.1% B/min shallow gradient | 10 min to 80% B, then 1 min to 100% B, hold 10 min |
| Flow Rate | 0.3 mL/min | 3 mL/min |
| Sample Prep | Extract in 0.1% TFA, filter (0.45 µm) | Desalt via SPE, lyophilize, resuspend in A, filter |
| Best For | Separation based on general hydrophobicity | Separating charged species (e.g., intermediate uronic acids) |
The key specifications for storing and handling L-Idose-1-13C are summarized in the table below.
| Specification | Detail |
|---|---|
| Storage Temperature | 2-8°C (Refrigerated conditions) [1] |
| Chemical Form | Supplied as an aqueous solution [2] |
| Molecular Formula | ¹³CC₅H₁₂O₆ [2] |
| Molecular Weight | 181.15 g/mol [1] [2] |
What is the recommended storage condition for L-Idose-1-13C? The product must be stored under refrigerated conditions between 2°C and 8°C. Do not freeze [1].
In what form is L-Idose-1-13C supplied? It is supplied as an aqueous solution, ready for use [2].
Is L-Idose-1-13C chiral? Yes. L-Idose is a monosaccharide sugar with multiple stereocenters, making it a chiral molecule [3].
Here are solutions to common problems you might encounter.
Problem: Precipitate formation in the solution.
Problem: Suspected degradation or loss of potency.
Problem: Low signal or unexpected results in mass spectrometry.
The following diagram outlines a general workflow for handling L-Idose-1-13C to ensure stability and experimental integrity.
L-Idose-1-13C is a stable isotope-labeled compound. Its primary application in research is as an isotopic tracer, particularly in the field of Stable Isotope-Resolved Metabolomics (SIRM) [4]. Researchers use it to:
What are the main chromatographic techniques for separating carbohydrate isomers like L-Idose? The most common techniques are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. For synthetic compounds with protecting groups, reversed-phase is often preferred. For native, highly polar sugars like L-Idose, HILIC or porous graphitized carbon (PGC) packings are more suitable as they separate based on polarity [1].
Why is separating L-Idose particularly challenging? L-Idose is classified as a rare sugar and is known to be unstable in its free monosaccharide form due to significant 1,3-diaxial interactions in its preferred chair conformation [2]. This instability can lead to decomposition or epimerization during separation processes, making it a difficult analyte.
My isomers aren't separating. What can I change in my LC method? First, ensure your column is appropriate (HILIC or PGC for native sugars). You can then try:
The following workflow outlines a general approach for developing a separation method for challenging sugar isomers. You can adapt it specifically for L-Idose-13C-1.
Workflow for Sugar Isomer Separation
If this compound is part of a synthetic mixture with protecting groups (e.g., acetyl, benzyl), it will be more hydrophobic. If it is a native (fully deprotected) sugar, it will be highly polar [1]. Ensure your sample is compatible with the mobile phase to avoid on-column precipitation.
Based on the search results, the following table compares two primary chromatographic approaches you can take.
| Aspect | HILIC / PGC Method | Reversed-Phase with Basic pH |
|---|---|---|
| Principle | Normal-phase; separates polar analytes [1]. | Uses ammonium hydroxide to enhance separation and MS sensitivity [3]. |
| Best For | Native, unprotected sugars; polar isomers [1]. | Improving resolution of epimers/isomers that co-elute under acidic conditions [3]. |
| Column | HILIC or Porous Graphitized Carbon (PGC) column [1]. | Base-stable C18 (e.g., BEH C18) or polymeric column [3]. |
| Mobile Phase | Water/Acetonitrile gradient. Additives: Ammonium acetate or formate [1]. | Water/Acetonitrile with 5-20 mM Ammonium Hydroxide (pH ~9-10) [3]. |
| MS Compatibility | Excellent with volatile buffers [1]. | Excellent; ammonium hydroxide improves ionization efficiency [3]. |
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Resolution | Inappropriate column or mobile phase. | Switch from C18 to HILIC/PGC, or change to a basic mobile phase with a stable column [3] [1]. |
| Peak Tailing/Deformation | Sample solubility issues; on-column precipitation. | Ensure sample is soluble in the mobile phase. For protected sugars, use a higher organic content in the sample solvent [1]. |
| Low MS Signal | Ion suppression from non-volatile additives. | Use volatile additives (ammonium formate, ammonium hydroxide) and avoid TFA [3]. |
| Unstable Baseline (High pH) | Column degradation. | Confirm the column is rated for use at high pH (e.g., BEH technology) [3]. |
For definitive identification, especially when dealing with isotopically labeled compounds, consider these advanced coupled techniques:
Here are answers to specific problems you might encounter during the aldose reductase (AR) assay using L-idose as a substrate.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No Enzyme Activity | Incorrect buffer/pH; Low NADPH concentration; Enzyme inactivation [1]. | Verify 0.25 M sodium phosphate buffer, pH 6.8. Confirm NADPH concentration of 0.18 mM [1]. Aliquot and store enzyme properly. |
| High Background Signal | Non-enzymatic NADPH oxidation; Contaminated reagents [1]. | Run negative control without substrate. Use fresh, high-purity NADPH and L-idose. Include 0.4 M ammonium sulfate to promote activity [1]. |
| Poor Signal-to-Noise Ratio | Substrate or enzyme concentration is suboptimal. | Ensure L-idose is at a saturating concentration. Titrate enzyme amount to find linear reaction range. |
| Inconsistent Inhibition Results | Improper inhibitor pre-incubation; Differential inhibition effects. | Pre-incubate enzyme with inhibitor for 15-30 minutes. Be aware that inhibitors may act differently on various substrates (differential inhibition) [1]. |
This is a standard methodology for conducting the aldose reductase activity assay, based on the procedures used in foundational studies [1].
Standard Assay Mixture (0.7 mL total volume) [1]:
| Component | Final Concentration |
|---|---|
| Sodium Phosphate Buffer | 0.25 M, pH 6.8 |
| NADPH | 0.18 mM |
| Ammonium Sulfate | 0.4 M |
| EDTA | 0.5 mM |
| L-idose (Substrate) | Saturating concentration (exact value to be determined experimentally) |
| Aldose Reductase Enzyme | Purified, dialyzed (e.g., human recombinant AKR1B1) |
Unit Definition: One unit of enzyme activity is defined as the amount that converts 1 μmol of substrate per minute under the specified assay conditions [1].
The following diagram illustrates the core experimental workflow and key data interpretation points.
| Property | Detail |
|---|---|
| Molecular Formula | C₅¹³CH₁₂O₆ [1] [2] |
| Molecular Weight | 181.15 g/mol [1] [2] [3] |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-¹³C)hexanal [3] |
| CAS Number | 5934-56-5 (unlabeled) [4] |
| Storage | 2-8°C (Refrigerator); Shipping at ambient temperature [1] [2] |
| Appearance/Form | Supplied as an aqueous solution [4] |
Based on the available data, here are answers to some common queries.
Q1: What are the primary applications of this compound in research? A1: This compound is used as a stable isotope tracer [1]. Its main applications include:
Q2: How should I store this compound to ensure its stability? A2: The supplier-recommended storage condition is in a refrigerator at 2-8°C [1] [2]. Since it is supplied as an aqueous solution [4], ensuring sterile conditions and avoiding repeated freezing and thawing are good general practices to prevent microbial growth and degradation.
Q3: Is this compound a naturally occurring sugar? A3: No. The L-isomer of idose is not a common naturally occurring sugar. It is synthesized, often from D-glucose derivatives, and the carbon-13 isotope is incorporated for research purposes [3].
The following diagram outlines the core logical relationship for maintaining the stability of this compound, based on fundamental laboratory practices and the supplier's storage instructions.
If you suspect your compound has degraded, here is a logical workflow to diagnose the issue.
The table below summarizes the core analytical methods used for identifying and quantifying L-Idose-13C-1, drawing from general practices for 13C-labeled compounds and specific research applications.
| Method | Primary Role | Key Application Context / Quantitative Note |
|---|---|---|
| 13C NMR Spectroscopy [1] [2] [3] | Identification & Quantitation | Directly traces the 13C label through metabolic pathways. Quantitative analysis requires specific correction factors for different carbon atoms in the molecule [2]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [4] | Separation & Quantitation | Used for precise quantification (e.g., GC-MS, LC-MS). An isocratic RP-HPLC method with specific conditions can be adapted for sugar analysis [1] [4]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) [1] | Separation & Quantitation | Suitable for precise quantification of this compound [1]. |
This compound is primarily used as a tracer to study metabolic pathways or as an internal standard for accurate quantification [1]. Its structure is identical to unlabeled L-Idose, but the 13C label allows for precise tracking. Much of the foundational knowledge comes from its use as a superior substrate for measuring the enzyme Aldose Reductase (AR) activity, as it overcomes the kinetic limitations of D-glucose [5].
A common application for this compound is to study metabolic fluxes. The following diagram outlines a generalized experimental workflow based on in vivo NMR studies.
Workflow Steps:
Q1: Why is L-Idose often used to study Aldose Reductase instead of D-Glucose? A1: Although D-glucose is the physiological substrate for Aldose Reductase (AR), it exists in solution predominantly as a stable six-membered ring, with only a tiny fraction (<0.002%) in the reactive open-chain aldehyde form. This makes kinetic studies challenging. L-Idose is structurally very similar but has a much higher proportion of the open-chain form (approximately 60–80 times higher than glucose), making it a far more practical and efficient substrate for in vitro activity and inhibition studies [5].
Q2: What are the key considerations for quantitative 13C NMR? A2:
Q3: Where can I find the chemical shift data for L-Idose for NMR analysis? A3: The 13C NMR chemical shifts for L-Idose and its derivatives in aqueous solution have been reported in the scientific literature. You can refer to published papers for these specific spectral parameters [7].
The core challenges in metabolic tracing often revolve around experimental design, data quality, and interpretation. The following guide and table address common pitfalls and solutions, drawing from established methodologies in the field [1] [2] [3].
| Potential Issue | Underlying Principle | Troubleshooting Strategies & Best Practices |
|---|
| Poor or Uninterpretable Labeling | Time to reach isotopic steady state depends on metabolite pool sizes and fluxes from the tracer to the measured metabolite [1]. | • Conduct a time-course experiment to determine when labeling stabilizes for key metabolites. • Ensure system is at metabolic pseudo-steady state (minimal changes in metabolite levels/fluxes) during measurement [1]. | | Incorrect Natural Abundance Correction | Mass spectra contain isotopes from natural sources; failure to correct distorts true tracer incorporation [1] [2]. | Use dedicated software (IsoCor, IsoCorrectoR, Escher-Trace) for natural isotope correction based on molecular formula [1] [2]. | | Low Signal or High Noise | Low tracer concentration or poor cell viability results in weak labeling signal [4]. | • Optimize tracer concentration; test different mixtures of labeled and unlabeled substrate [3]. • Validate metabolic viability of your system (e.g., check ATP/ADP ratios, membrane integrity) [4]. | | Difficulty Interpreting Data | Labeling patterns are most meaningful in the context of the entire metabolic network [2]. | Visualize data on metabolic pathways using tools like Escher-Trace to identify relative pathway activities [2]. |
A robust experimental protocol is key to generating reliable data. The workflow below outlines the critical stages.
Key steps in the workflow are:
This compound tracer and perform a time-course sampling to capture labeling kinetics and identify the isotopic steady state [1].L-Idose is a rare sugar, and its metabolism might be unconventional. When troubleshooting, consider:
This compound compound upon receipt.
| Feature | D-Glucose | L-Idose |
|---|---|---|
| Aldehyde Form Availability | Very low (~0.0013% of total glucose) [1] | ~60-80 times higher than glucose [1] |
| Practical KM (for total substrate) | High (e.g., 188 mM) [2] | Not explicitly stated, but more manageable due to high aldehyde availability [1] |
| Theoretical KM (for free aldehyde form) | ~2.5 µM [3] | Information missing |
| Structural Similarity to Glucose | Native physiological substrate [4] | High; identical except for configuration at C5 carbon [1] |
| Key Practical Advantage | Physiologically relevant substrate [4] | Higher free aldehyde concentration enables more robust and reliable activity assays [1] |
L-idose is structurally very similar to D-glucose, differing only in the configuration at the C5 carbon atom [1]. This small change has a major practical consequence: L-idose exists in solution with a much higher proportion of its molecules in the free aldehyde form, which is the form that AR acts upon [1]. Using D-glucose directly in assays requires using very high enzyme concentrations or enormous amounts of substrate, which can be problematic for accurate kinetic and inhibition studies [1]. L-idose circumvents this issue, making it a more practical and sensitive substrate for in vitro experiments [1].
To help you contextualize the use of these substrates, here is an overview of the polyol pathway and a general experimental workflow for measuring AR activity.
The standard method for measuring AR activity involves monitoring the consumption of NADPH by the enzyme, as the oxidation of NADPH to NADP⁺ causes a decrease in absorbance at 340 nm [5]. A generalized protocol is outlined below.
A typical assay buffer described in the literature is 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate, 0.5 mM EDTA, and 0.2 mM NADPH [5]. The reaction is initiated by adding the substrate, and the activity is determined by the rate of NADPH oxidation [5]. When testing potential inhibitors that require DMSO for solubilization, the same final concentration of DMSO should be maintained in both test and control assays to avoid artifacts [5].
The core challenge in studying Aldose Reductase (AR) with D-glucose is its low proportion of free aldehyde form, which is the actual structure the enzyme acts upon. This results in a very high measured Michaelis constant ((K_M)), making in vitro kinetics difficult [1] [2].
L-idose, being the C-5 epimer of D-glucose, offers a significant structural and practical advantage, as illustrated below:
L-idose provides a much higher concentration of the reactive aldehyde form in solution—approximately 60-80 times higher than D-glucose—leading to more favorable enzyme kinetics and facilitating more reliable activity measurements and inhibitor screening [1] [3].
The table below summarizes key kinetic parameters for L-idose compared to other common AR substrates, based on experimental data from bovine lens and human recombinant enzymes [1] [3] [4].
| Substrate | (K_M) (mM) | Relative Free Aldehyde (%) | Key Characteristics for AR Assays |
|---|
| L-idose | Significantly lower than D-glucose [3] | ~0.09% [1] | • Structurally similar to D-glucose • High free aldehyde concentration enables more accurate and sensitive activity measurement [1] [3] | | D-glucose | 35 - 212 mM [1] [2] | ~0.0013% [1] | • Physiological substrate, but poor kinetics • Requires high enzyme concentration or extremely high substrate levels for reliable assay [1] | | D, L-Glyceraldehyde (GAL)| ~0.039 mM [4] | N/A - exists in open chain | • High affinity for AR • Lacks the cyclic pyranose structure of hexose sugars, may not fully represent glucose reduction mechanics [1] | | 4-Hydroxy-2-Nonenal (HNE) | ~0.037 mM [4] | N/A - exists in open chain | • Toxic aldehyde product of lipid peroxidation • Represents the detoxification role of AR [2] [4] |
Research establishes L-idose as a valuable tool for measuring AR activity and screening inhibitors. The general protocol is adapted from standard AR activity assays [1] [5].
1. Reagent Preparation
2. Standard Activity Assay Workflow
3. Inhibition Studies For screening inhibitors (e.g., Epalrestat, fidarestat, or natural compounds [6] [7] [5]), pre-incubate the enzyme with the candidate compound for 5-10 minutes before adding the substrate. Calculate the percentage inhibition or the half-maximal inhibitory concentration ((IC_{50})) [8] [5].
The use of L-idose aligns with the advanced concept of developing Aldose Reductase Differential Inhibitors (ARDIs) [2] [4] [5]. This strategy aims to find compounds that preferentially block the reduction of glucose (and its analog, L-idose) to prevent sorbitol accumulation and diabetic complications, while sparing AR's beneficial detoxification of harmful lipids like HNE [4]. L-idose is a key tool in identifying these selective inhibitors.
For your specific needs regarding the carbon-13 labeled compound, I suggest you:
The table below summarizes the key characteristics of unlabeled L-Idose and its carbon-13 labeled counterpart, which lead to their different applications and performance in research.
| Feature | Unlabeled L-Idose | This compound |
|---|---|---|
| Basic Definition | Naturally occurring, unmodified hexose monosaccharide [1]. | A synthetically produced form of L-Idose with a carbon-13 atom at the C-1 position [1]. |
| Key Structural Feature | C-5 epimer of D-glucose [1]. | Identical structure to L-Idose, but with a 13C isotope at one carbon [1]. | | Primary Research Applications | - Study of enzyme kinetics (e.g., as an alternative substrate for Aldose Reductase) [2].
The performance differences lead to the use of these compounds in specific experimental protocols.
L-Idose is valued as an attractive alternative substrate to D-glucose for measuring aldose reductase (AR) activity [2]. The experimental rationale is:
A typical activity assay involves monitoring the depletion of NADPH (a cofactor) by measuring absorbance at 340 nm, with the reaction mixture containing the enzyme, NADPH, and the substrate (L-Idose) in an appropriate buffer [2].
Carbon-13 labeled sugars like this compound are crucial in advanced metabolomics for their role as isotopic tracers. The following diagram illustrates a general workflow for such studies.
A key methodology that leverages 13C-labeled extracts is MIRACLE (Mass Isotopomer Ratio Analysis of U-13C-labeled Extracts) [4]. This LC-MS/MS-based method uses a fully 13C-labeled extract from cells as an internal standard to quantify the same metabolites from an unlabeled test sample. This approach corrects for instrument variability and metabolite losses during preparation, leading to highly accurate concentration measurements [4].
In the context of your question, "sensitivity" has two distinct meanings:
The table below consolidates the available information on L-Idose-(^{13}C)-1 from commercial and scientific sources [1] [2] [3].
| Characteristic | Description of L-Idose-(^{13}C)-1 |
|---|---|
| Classification | Carbon-13 isotopically labeled aldose (hexose monosaccharide) [2]. |
| Molecular Formula | ( C_5H_{12}^{13}CO_6 ) or ( ^{13}CC_5H_{12}O_6 ) [1] [2] [3]. |
| Molecular Weight | 181.15 g/mol [1] [2]. |
| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(3-(^{13}C))hexanal [2]. |
| Key Structural Feature | C-5 epimer of D-glucose [2]. |
| Primary Stated Applications | Tracer in metabolic studies; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] [2]. |
| Synthetic Origin | Not naturally occurring; synthesized via chemical or enzymatic methods, often from glucose derivatives like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [2]. |
To objectively compare isotopic rare sugars for your research, you can evaluate them against the following criteria. While public head-to-head studies are scarce, this framework can guide your experimental design or literature review.
| Comparison Dimension | Key Considerations for Evaluation |
|---|
| 1. Tracer Performance | • Position of Label: The specific carbon atom labeled (e.g., 1-(^{13}C)) determines its pathway and fate in metabolic networks [4] [5]. • Minimal Isotopic Interference: Does the label provide accurate tracking without disrupting the native biochemical reactions? | | 2. Metabolic Utility | • Pathway Specificity: How effectively does the sugar enter and illuminate the target pathway (e.g., L-iduronic acid synthesis in glycosaminoglycans)? • Enzyme Kinetics: How do enzymes involved in the pathway of interest process the labeled rare sugar compared to its common counterpart? | | 3. Analytical Performance | • Detection & Quantification: Suitability as an internal standard in LC-MS, GC-MS, or NMR; sensitivity and signal-to-noise ratio [1] [5]. • Chromatographic Resolution: Ability to separate and accurately quantify the labeled compound from other metabolites. | | 4. Synthetic Accessibility | • Cost and Scalability: Complexity and cost of synthesis, availability, and purity [2] [6]. | | 5. Biological Relevance | • Rare Sugar Properties: Combine the tracking power of the isotope with the unique biological functions of the rare sugar itself (e.g., anti-cancer, anti-diabetes effects) [7] [8]. |
To generate the comparative data you need, consider these established protocols that are adaptable for head-to-head testing.
Given the lack of direct comparisons, your most reliable path is:
For any 13C-labeled metabolite, ensuring the accuracy of the measured carbon isotopologue distributions (CIDs) is fundamental. The table below summarizes key validation approaches and metrics recommended for tracer studies.
| Validation Aspect | Recommended Method/Standard | Purpose & Target Performance |
|---|---|---|
| CID Accuracy [1] [2] | In-vivo synthesized reference material (e.g., from Pichia pastoris grown on a 50/50 mix of ( ^{12}C )/( ^{13}C ) methanol) | Validates trueness of instrument measurements. Bias as small as 0.01–1% is achievable for most compounds. |
| Instrument Performance [1] [2] | Selenium-containing metabolites (e.g., Selenomethionine) | Quality control for spectral accuracy, leveraging selenium's unique isotopic pattern. |
| Precision [1] [2] | Repeated measurements of standards | Measures reproducibility. Precision of less than 1% is excellent for most compounds. |
| Sensitivity [1] [2] | Measurement of low-abundance isotopologues | Determines the minimum detectable change in labeling. For many compounds, changes as low as 1% can be measured. |
| Contamination Check [1] [2] | Analysis of procedural blanks and matrix | Identifies interference from contaminants, which is crucial for metabolites like organic acids. |
Here are the detailed methodologies for the key validation experiments cited in the table above.
This protocol uses in-vivo synthesized reference material to check how accurately your instrument measures isotopologue distributions.
n carbon atoms, the theoretical fraction of molecules with k ( ^{13}C ) atoms is given by the binomial distribution: ( M_k = \binom{n}{k} p^k (1-p)^{n-k} ), where p is the fractional enrichment of ( ^{13}C ) in the substrate.This procedure helps select the best LC-MS method for your target metabolites.
When using L-Idose-13C-1 in a 13C-MFA study, adhering to community-established good practices is crucial for the credibility and reproducibility of your findings [3]. The workflow and key reporting requirements are summarized in the diagram below.
Based on the available information, here are critical points to address when creating your guide for this compound:
The comparative analysis between L-Idose-13C-1 and D-glucose represents a specialized yet significant area of research in carbohydrate chemistry and enzymology. While D-glucose serves as the fundamental physiological sugar in biological systems, its structural characteristics—specifically the high stability of its pyranose form—create substantial experimental challenges for studying enzyme kinetics and metabolic pathways. L-Idose, particularly in its carbon-13 labeled form (this compound), has emerged as a valuable alternative for specific research applications due to its enhanced population of the reactive acyclic form. This comparison guide examines the structural differences, quantitative acyclic form populations, experimental methodologies, and research applications of these two sugars, providing researchers with critical data to inform their study designs in drug development and metabolic research.
The core distinction between these molecules lies in their stereochemical configuration. L-Idose is the C-5 epimer of D-glucose, meaning these sugars differ only in the spatial arrangement of atoms at the fifth carbon position [1] [2]. This seemingly minor structural variation has profound implications for the tautomeric equilibrium of the molecules in aqueous solution. While both are aldohexoses with the molecular formula C₆H₁₂O₆, the different configuration at C-5 significantly impacts the stability of their cyclic forms, resulting in markedly different populations of the reactive aldehyde form available for enzyme interactions and chemical modifications [3].
The structural relationship between D-glucose and L-idose is characterized by epimerization at the C5 carbon atom:
This conformational difference significantly impacts the tautomeric distribution of these sugars in aqueous solution. While both sugars exist predominantly in cyclic hemiacetal forms (pyranose and furanose configurations), the proportion of the acyclic aldehyde form differs dramatically between them, with important implications for their reactivity and suitability for various experimental applications.
Table 1: Comparative Acyclic Form Populations of D-Glucose and L-Idose in Aqueous Solution
| Sugar | Total Acyclic Forms (%) | Aldehyde Form (%) | Hydrate Form (%) | Measurement Technique |
|---|---|---|---|---|
| D-Glucose | 0.01% | 0.0032% | 0.006% | ¹³C NMR (150 MHz) [4] |
| L-Idose | 0.3% | 0.09% | 0.74% | ¹³C NMR (150 MHz) [4] |
| L-Idose (alternative measurement) | ~0.1% (aldehyde only) | 0.0786% - 0.0969% | Not specified | CD/NMR & kinetic measurements [3] |
The data reveal that L-idose exhibits a significantly higher population of acyclic forms compared to D-glucose, with approximately 30 times more total acyclic forms and about 28 times more aldehyde form available for chemical reactions [4]. This substantial difference in acyclic form availability directly translates to enhanced reactivity in various experimental contexts.
The increased acyclic population in L-idose stems from the reduced stability of its cyclic forms. As noted in research, for L-idose "the free aldehyde form is present in solution at a level that is approximately 60-80-fold higher than glucose" when comparing just the reactive aldehyde species [3]. This dramatic difference makes L-idose particularly valuable for studies requiring efficient interaction with enzymes that recognize the open-chain form of sugars or for chemical reactions targeting the aldehyde functional group.
Aldose reductase (AR) is a rate-limiting enzyme in the polyol pathway and represents an important therapeutic target for preventing diabetic complications. However, D-glucose is far from an ideal substrate for in vitro studies of this enzyme due to its extremely low acyclic form concentration [3] [1]. The experimental protocol for measuring AR activity with L-idose as an alternative substrate involves the following steps:
Table 2: Comparative Kinetic Parameters of Aldose Reductase with Different Substrates
| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Experimental Conditions |
|---|---|---|---|---|
| D-Glucose | 35-212 | Comparable to L-idose | Low due to high KM | Bovine lens or human recombinant enzyme [3] |
| L-Idose | Significantly decreased compared to glucose | Essentially identical to glucose | Markedly improved | Bovine lens or human recombinant enzyme [3] [1] |
| Glyceraldehyde | 0.7 | Not specified | Not specified | Commonly used alternative substrate [3] |
The experimental data demonstrates that while the catalytic rate constant (kcat) remains essentially identical between D-glucose and L-idose, the Michaelis constant (KM) decreases significantly for L-idose, resulting in markedly improved catalytic efficiency [3] [1]. This kinetic improvement directly stems from the higher availability of the reactive aldehyde form in L-idose solutions, making it a superior substrate for in vitro investigations of aldose reductase inhibition and kinetics.
L-Idose derivatives serve as valuable hetero-bifunctional spacers for creating chemical probes. The experimental protocol for utilizing 6-azido-6-deoxy-L-idose in probe synthesis includes:
The following diagram illustrates the experimental workflow for creating and applying azido-containing chemical probes using 6-azido-6-deoxy-L-idose:
This methodology capitalizes on the enhanced reactivity of the idose derivative compared to glucose equivalents, which stems from its greater acyclic form population. The "larger population of the acyclic forms of the idose derivative would result in higher reactivity towards electrophilic addition in comparison with glucose derivatives" [5], making it particularly valuable for constructing chemical biological tools.
The carbon-13 labeled variant, This compound, provides specific advantages for metabolic research:
The unique structural properties of L-idose make it particularly suitable for various chemical biology applications:
The synthesis of this compound involves specialized approaches to incorporate the carbon-13 isotope:
These synthetic approaches highlight the greater complexity involved in producing this compound compared to the commercially abundant D-glucose, but they enable access to a valuable tool compound for specialized research applications.
The comparative analysis between this compound and D-glucose reveals significant differences in acyclic form population and research applicability: